1-Nonadecene
説明
特性
IUPAC Name |
nonadec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3H,1,4-19H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLUYCJZUXOUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066377 | |
| Record name | 1-Nonadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 23 deg C; [Aldrich MSDS] | |
| Record name | 1-Nonadecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10236 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000381 [mmHg] | |
| Record name | 1-Nonadecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10236 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18435-45-5, 27400-77-7 | |
| Record name | 1-Nonadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18435-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonadecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonadecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NONADECENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nonadecene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nonadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonadec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nonadecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NONADECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41F44CP2NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics of 1-Nonadecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 1-Nonadecene, an unbranched, nineteen-carbon alpha-olefin.[1][2] The information presented herein is intended to support research, development, and quality control activities involving this long-chain alkene. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of key physical properties are provided.
Core Physical and Chemical Properties
This compound is a colorless liquid at room temperature with the molecular formula C₁₉H₃₈.[1][2] It is classified as a long-chain fatty alkene and is insoluble in water but soluble in organic solvents such as alcohol.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₈ | [1][2] |
| Molecular Weight | 266.51 g/mol | [4] |
| Melting Point | 23 °C (lit.) | [1][3][4][5][6] |
| Boiling Point | 329 °C at 760 mmHg (lit.) | [3][5] |
| 181 °C at 10 mmHg | [3] | |
| Density | 0.79 g/mL at 25 °C (lit.) | [4] |
| 0.792 g/mL | [5] | |
| Water Solubility | 3.989e-005 mg/L at 25 °C (est.) | [3] |
| Solubility in Organic Solvents | Soluble in alcohol | [3] |
| Vapor Pressure | 0.000038 mmHg at 25 °C | [3] |
| Flash Point | >230 °F (>110 °C) |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are adapted from standard laboratory procedures for long-chain alkenes.
Determination of Melting Point
The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[7][8]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (solidified)
-
Mortar and pestle (if sample needs to be pulverized)
-
Thermometer calibrated to a traceable standard
Procedure:
-
Sample Preparation: If the this compound sample is liquid at room temperature, it must first be cooled to below its melting point (23 °C) to solidify. A small amount of the solidified sample is placed in a mortar and gently pulverized into a fine powder.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. The sample height in the tube should be approximately 2-3 mm.[7]
-
Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound like this compound, this range should be narrow.
Determination of Boiling Point
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure (vacuum) to prevent decomposition. The Thiele tube method is suitable for this determination.[9]
Apparatus and Materials:
-
Thiele tube
-
Heat-resistant oil (e.g., mineral oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Apparatus for vacuum distillation (if determining boiling point at reduced pressure)
Procedure:
-
Sample Preparation: A small amount of this compound (a few milliliters) is placed into the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube.
-
Apparatus Setup: The test tube is attached to the thermometer, and this assembly is placed in the Thiele tube containing the heating oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped, and the apparatus is allowed to cool slowly.
-
Boiling Point Determination: The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at the measured atmospheric pressure. For determination under vacuum, the entire apparatus is connected to a vacuum source, and the pressure is recorded along with the boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.[10]
Apparatus and Materials:
-
Pycnometer (specific gravity bottle) or a 10 mL graduated cylinder
-
Analytical balance
-
This compound sample (liquid)
-
Water bath for temperature control (25 °C)
Procedure (using a graduated cylinder):
-
Mass of Empty Cylinder: The mass of a clean, dry 10 mL graduated cylinder is accurately measured on an analytical balance.
-
Volume of Sample: A known volume of liquid this compound (e.g., 5 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Cylinder and Sample: The mass of the graduated cylinder containing the this compound is measured.
-
Calculation: The mass of the this compound is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the sample. The density is then calculated using the formula: Density = Mass / Volume. For higher accuracy, a pycnometer should be used, and the procedure should be repeated multiple times to obtain an average value.
Determination of Solubility
The solubility of this compound in various organic solvents can be determined by the saturation method.
Apparatus and Materials:
-
Test tubes with stoppers
-
A selection of organic solvents (e.g., ethanol, acetone, hexane)
-
This compound sample
-
Vortex mixer
-
Water bath with temperature control
-
Analytical balance
Procedure:
-
Sample Preparation: A known volume of the selected organic solvent is placed in a test tube.
-
Saturation: Small, accurately weighed amounts of this compound are added incrementally to the solvent. After each addition, the test tube is stoppered and vortexed to facilitate dissolution. The solution is allowed to equilibrate at a constant temperature in a water bath.
-
Observation: The additions continue until a slight excess of undissolved this compound remains, indicating a saturated solution.
-
Calculation: The total mass of this compound that dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in g/100 mL or g/L at the specified temperature.
Mandatory Visualization
The physical characteristics of this compound are quantitative data points and do not involve signaling pathways, complex experimental workflows, or intricate logical relationships that would be appropriately represented by a Graphviz diagram. A tabular format, as used in this guide, is the clearest and most effective method for presenting this type of information for easy comparison and reference by researchers and scientists.
References
- 1. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18435-45-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 18435-45-5 [thegoodscentscompany.com]
- 4. This compound | 18435-45-5 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | CAS#:18435-45-5 | Chemsrc [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]
An In-depth Technical Guide to 1-Nonadecene: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-nonadecene, a long-chain alpha-olefin with emerging interest in various scientific fields, including drug development. This document details its molecular structure, chemical and physical properties, synthesis, and biological relevance, presenting data in a structured format for ease of comparison and use in a research context.
Molecular Structure and Chemical Formula
This compound is an unbranched alkene with a single double bond at the terminal position. Its chemical structure and formula are fundamental to understanding its reactivity and physical properties.
Molecular Formula: C₁₉H₃₈[1]
IUPAC Name: Nonadec-1-ene[1]
CAS Number: 18435-45-5[1]
SMILES: CCCCCCCCCCCCCCCCCC=C[1]
A 2D representation of the molecular structure is provided below.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 266.51 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 23 °C | [1] |
| Boiling Point | 329 °C at 760 mmHg | [2] |
| Density | 0.79 g/mL at 25 °C | [3] |
| Vapor Pressure | 0.0000381 mmHg | [1] |
| Solubility | Insoluble in water, soluble in alcohol | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized through various organic chemistry reactions. Two common methods are the Wittig reaction and olefin metathesis.
Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of terminal alkenes from aldehydes.[4][5][6][7] The general workflow is depicted below.
References
- 1. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 18435-45-5 [thegoodscentscompany.com]
- 3. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. orgosolver.com [orgosolver.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
1-Nonadecene: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Nonadecene, a long-chain alkene with emerging biological significance. This document details its chemical identifiers, physicochemical properties, and experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential roles in metabolic pathways and its applications in research, including its anti-inflammatory, antioxidant, and anticancer properties.
Chemical Identifiers and Physicochemical Properties
This compound is a monounsaturated aliphatic hydrocarbon with a single double bond at the primary position. Its unique chemical structure contributes to its physical and biological properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 18435-45-5 |
| Molecular Formula | C₁₉H₃₈ |
| IUPAC Name | Nonadec-1-ene |
| Synonyms | Nonadec-1-ene, α-Nonadecene |
| InChI | InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3H,1,4-19H2,2H3 |
| InChIKey | NHLUYCJZUXOUBX-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC=C |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 266.51 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 329 °C at 760 mmHg | [2] |
| Melting Point | 23 °C | [1] |
| Density | 0.79 g/cm³ at 25 °C | [2] |
| Vapor Pressure | 0.000038 mmHg at 25 °C | [2] |
| Solubility | Insoluble in water; Soluble in alcohol | [2] |
Experimental Protocols
Synthesis of this compound via the Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, octadecanal can be reacted with a methylidene phosphorane.
Materials:
-
Octadecanal
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium amide)
-
Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
-
Reaction vessel, stirring apparatus, and equipment for working under inert atmosphere
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base dropwise with constant stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a color change, typically to orange or yellow, indicates ylide formation).
-
Wittig Reaction: Dissolve octadecanal in the anhydrous solvent in a separate flask and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a nonpolar organic solvent (e.g., hexane or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Diagram 1: Wittig Reaction for this compound Synthesis
Caption: A simplified workflow of the Wittig reaction for the synthesis of this compound.
Purification of this compound by Fractional Distillation
Due to its high boiling point, fractional distillation under reduced pressure (vacuum distillation) is the preferred method for purifying this compound from non-volatile impurities or other long-chain hydrocarbons with different boiling points.[3][4][5][6]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Begin to slowly reduce the pressure in the system to the desired level.
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the temperature at the distillation head. The temperature will rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the fraction that distills over at a constant temperature and pressure. This fraction will be the purified this compound.
-
Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[7][8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)
-
Helium carrier gas
-
Autosampler and vials
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5-10 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can be compared to a reference library (e.g., NIST) for positive identification.
Diagram 2: GC-MS Analysis Workflow
Caption: A general workflow for the analysis of this compound using GC-MS.
Biological Significance and Potential Applications
This compound has been identified as a metabolite in various plants and bacteria.[1] Emerging research suggests its potential as a bioactive compound with anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory and Antioxidant Mechanisms
While direct studies on this compound are limited, the anti-inflammatory and antioxidant activities of many phytochemicals are well-documented.[10] These compounds often exert their effects by modulating key signaling pathways involved in inflammation and oxidative stress. A plausible mechanism for this compound's activity involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the scavenging of reactive oxygen species (ROS).
Diagram 3: Proposed Anti-inflammatory and Antioxidant Pathway of this compound
Caption: Proposed mechanism of this compound in mitigating inflammation and oxidative stress.
Anticancer Potential
Preliminary studies have indicated that extracts containing this compound exhibit cytotoxic effects against certain cancer cell lines. One study found that an extract of Sarocladium kiliense, which contained 5.16% this compound, showed significant anticancer activity against Hep-G2 (liver cancer) and MCF-7 (breast cancer) cell lines.[11] This suggests that this compound may contribute to the observed cytotoxicity and warrants further investigation as a potential anticancer agent.
Metabolic Pathways
In certain anaerobic bacteria, such as Desulfatibacillum aliphaticivorans, 1-alkenes are metabolized through pathways involving the oxidation of the double bond and the addition of organic carbons at both ends of the chain.[12] This indicates that this compound can be utilized by microorganisms as a carbon and energy source, which is relevant for bioremediation and microbial ecology studies.
Applications in Drug Development
The bioactive properties of this compound suggest its potential utility in drug development, although this remains an area for future research.
-
Lead Compound: Its anti-inflammatory and anticancer activities make it a candidate for development as a lead compound for novel therapeutics.
-
Drug Delivery: As a long-chain hydrocarbon, this compound could potentially be incorporated into lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, to enhance the delivery of other therapeutic agents.[13][14][15][16][17]
-
Biomarker: The presence of this compound in biological samples could be explored as a potential biomarker for certain metabolic or disease states.
Conclusion
This compound is a long-chain alkene with well-defined chemical and physical properties. Standard organic synthesis and analytical techniques can be readily applied to this molecule. Its presence in natural sources and its emerging bioactive properties, particularly its potential anti-inflammatory, antioxidant, and anticancer effects, make it a compound of significant interest for researchers in chemistry, biology, and medicine. Further investigation into its specific mechanisms of action and its applications in drug development is warranted.
References
- 1. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. chembam.com [chembam.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. plantsjournal.com [plantsjournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemical profiling and evaluation of antioxidant, anticancer, antimicrobial and antibiofilm activities of endophytic fungi isolated from Lavandula stricta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 17. Liposome composition in drug delivery design, synthesis, characterization, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Nonadecene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-nonadecene, a long-chain alpha-olefin, in various organic solvents. Given the limited availability of direct quantitative data for this compound, this guide incorporates data for analogous long-chain alkenes, such as 1-octadecene, to provide a thorough understanding of its solubility characteristics. The document covers qualitative and quantitative solubility, detailed experimental protocols for solubility determination, and the theoretical underpinnings of its behavior in solution.
Introduction to this compound and its Solubility
This compound (C₁₉H₃₈) is a nonpolar, unsaturated hydrocarbon. Its long aliphatic chain dictates its solubility behavior, which is primarily governed by the principle of "like dissolves like."[1][2] This principle states that nonpolar compounds are more soluble in nonpolar solvents, while polar compounds dissolve in polar solvents.[1][2] Consequently, this compound is virtually insoluble in water but exhibits good solubility in a range of organic solvents.[3][4] Understanding its solubility is critical for applications in chemical synthesis, polymer production, and formulation development where it may be used as a reactant, solvent, or additive.
Quantitative and Qualitative Solubility Data
Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, by examining data for structurally similar long-chain alkenes, a reliable estimation of its solubility can be established. Alkenes with 15 or more carbon atoms are typically solids at room temperature, and their solubility increases with temperature.[5]
Qualitative Solubility Overview:
This compound, and other long-chain alkenes like 1-octadecene and 1-eicosene, are generally soluble in nonpolar and weakly polar organic solvents.[3][6][7][8]
-
High Solubility: Nonpolar solvents such as hexane, benzene, petroleum ether, and carbon tetrachloride.[6][8]
-
Good Solubility: Weakly polar solvents like diethyl ether and acetone.[9]
-
Limited to Moderate Solubility: Polar solvents like short-chain alcohols (e.g., ethanol, isopropanol).[9]
Quantitative Solubility Data (using 1-Octadecene as an analogue):
The following table summarizes the available quantitative solubility data for 1-octadecene, which is expected to have very similar solubility to this compound due to their structural similarity.
| Solvent | Temperature (°C) | Solubility (% w/w) | Data Type |
| 2-Propanol | 25 | 3.08 | Theoretical (HSPiP Software)[10] |
Note: The solubility of long-chain alkenes generally increases with increasing temperature.[6]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method, followed by gravimetric or spectroscopic analysis.[11]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or petri dish
-
Vacuum oven or desiccator
-
Spectrophotometer (optional, for spectroscopic analysis)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 12-24 hours) to allow the undissolved solute to settle.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation of the solute.
-
Immediately filter the collected sample using a syringe filter into a pre-weighed vial. This step is crucial to remove any suspended solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in a fume hood or using a rotary evaporator.
-
Dry the remaining solute in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
The weight of the dissolved this compound is the final weight of the vial minus the initial tare weight of the empty vial.
-
Calculate the solubility in g/100g of solvent or other desired units.
-
-
Spectroscopic Method (if applicable):
-
If this compound has a suitable chromophore or can be derivatized, a calibration curve can be prepared using solutions of known concentrations.
-
The filtered saturated solution is diluted appropriately, and its absorbance is measured.
-
The concentration of this compound in the saturated solution is determined from the calibration curve.
-
-
-
Data Analysis:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the average solubility and standard deviation.
-
Theoretical Framework and Visualization
The solubility of a nonpolar molecule like this compound in an organic solvent can be understood through thermodynamic models such as the Universal Quasi-Chemical (UNIQUAC) model or more practically through concepts like Hansen Solubility Parameters (HSP).[12][13][14]
Hansen Solubility Parameters (HSP):
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12][15] The principle of "like dissolves like" can be quantified by comparing the HSP values of the solute and the solvent. A smaller difference in HSP values between a solute and a solvent indicates a higher likelihood of solubility.
Logical and Experimental Workflow Diagrams:
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the solubility of this compound.
Caption: "Like Dissolves Like" principle illustrated with Hansen Solubility Parameters.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is limited, a strong understanding of its behavior can be derived from the principles of "like dissolves like" and data from analogous long-chain alkenes. This compound is highly soluble in nonpolar organic solvents and sparingly soluble in polar organic solvents, with solubility generally increasing with temperature. The provided experimental protocol offers a robust method for determining precise solubility values in various solvents, which is essential for its effective use in research and industrial applications. The conceptual diagrams further clarify the theoretical basis and practical workflow for solubility studies.
References
- 1. Khan Academy [khanacademy.org]
- 2. oit.edu [oit.edu]
- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. testbook.com [testbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 3452-07-1: 1-eicosene | CymitQuimica [cymitquimica.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. 1-Octadecene technical grade, 90 112-88-9 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. UNIQUAC - Wikipedia [en.wikipedia.org]
- 14. kinampark.com [kinampark.com]
- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
1-Nonadecene: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nonadecene, a long-chain aliphatic alkene, has garnered increasing interest within the scientific community due to its presence in a diverse range of natural sources and its potential biological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting quantitative data from various plant and microbial sources. Detailed experimental protocols for the extraction, isolation, and identification of this compound are provided to facilitate further research. Additionally, this guide elucidates the known biosynthetic pathway of this compound and illustrates its proposed mechanism of antifungal action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Natural Occurrence of this compound
This compound has been identified as a metabolite in a variety of organisms, including plants, bacteria, and insects. Its presence is often associated with essential oils, cuticular waxes, and pheromonal secretions.
Occurrence in Plants
Numerous plant species have been found to contain this compound, often as a component of their essential oils or lipophilic extracts. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method.
Table 1: Quantitative Occurrence of this compound in Various Plant Species
| Plant Species | Family | Plant Part | Extraction Method | This compound Concentration (%) | Reference(s) |
| Rosa damascena Mill. | Rosaceae | Flowers | Hydrodistillation | 2.1 - 7.5 | [1] |
| Cirsium vulgare (Savi) Ten. | Asteraceae | Aerial Parts | Lipophilic Extraction | 4.23 | [2] |
| Annona muricata L. | Annonaceae | Leaves | Essential Oil Extraction | Not specified | [3][4][5] |
| Ammodaucus leucotrichus Coss. & Dur. | Apiaceae | Not specified | Not specified | Present | [2] |
| Adiantum flabellulatum L. | Pteridaceae | Not specified | Not specified | Present | |
| Grapes (Vitis vinifera) | Vitaceae | Fruit | Not specified | Present | |
| Mandrake (Mandragora officinarum) | Solanaceae | Not specified | Not specified | Present | |
| Rhodiola yunnanensis (Franch.) S.H.Fu | Crassulaceae | Not specified | Not specified | Present | |
| Rhododendron calophytum Franch. | Ericaceae | Not specified | Not specified | Present | |
| Rosa centifolia L. | Rosaceae | Flowers | Not specified | Present |
Occurrence in Microorganisms
Certain bacteria, particularly from the genus Streptomyces, are known to produce this compound. This production is part of their complex secondary metabolism.
Table 2: Occurrence of this compound in Microbial Sources
| Microbial Species | Phylum/Class | Growth Medium | Extraction Method | This compound Presence | Reference(s) |
| Streptomyces sp. TN 256 | Actinobacteria | Not specified | Not specified | Present | [2] |
| Marine Streptomyces | Actinobacteria | Not specified | Not specified | Present |
Occurrence in Insects
This compound has been identified as a component of insect pheromones, playing a role in chemical communication.
Table 3: Occurrence of this compound in Insects
| Insect Species | Order | Pheromone Type | Gland/Source | This compound Role | Reference(s) |
| Coffee White Stem Borer (Xylotrechus quadripes) | Coleoptera | Aggregation Pheromone | Female Volatiles | Mate finding |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and identification of this compound from natural sources.
Protocol for Extraction and Quantification of this compound from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Objective: To extract and quantify this compound from plant tissues.
Materials:
-
Fresh or dried plant material (e.g., flowers, leaves)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., n-eicosane)
-
Grinder or mortar and pestle
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Dry the plant material at 40°C for 48 hours or use fresh material.
-
Grind the material to a fine powder using a grinder or mortar and pestle.
-
-
Extraction:
-
Soxhlet Extraction: Place 10 g of the powdered plant material in a cellulose thimble and extract with 200 mL of hexane in a Soxhlet apparatus for 6 hours.
-
Ultrasonic Extraction: Suspend 10 g of the powdered plant material in 100 mL of hexane and sonicate for 30 minutes at 40°C. Repeat the extraction twice.
-
-
Filtration and Drying:
-
Filter the extract through Whatman No. 1 filter paper.
-
Dry the filtrate over anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is completely removed.
-
-
GC-MS Analysis:
-
Resuspend the dried extract in a known volume of hexane (e.g., 1 mL).
-
Add a known concentration of the internal standard.
-
Inject 1 µL of the sample into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium, flow rate 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Impact (EI) mode at 70 eV.
-
Scan Range: m/z 40-550.
-
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum (comparison with a standard and/or NIST library).
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Protocol for Isolation of this compound from Bacterial Culture
This protocol is a general guideline for the extraction of metabolites from Streptomyces culture.
Objective: To isolate this compound from a liquid culture of Streptomyces.
Materials:
-
Streptomyces strain
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Culturing:
-
Inoculate a suitable liquid medium with the Streptomyces strain.
-
Incubate at 28-30°C with shaking (200 rpm) for 7-10 days.
-
-
Extraction:
-
Centrifuge the culture broth at 5000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction twice more with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract.
-
Concentrate the extract using a rotary evaporator at 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel with a hexane:ethyl acetate gradient to isolate this compound.
-
-
Identification:
-
Analyze the purified fraction using GC-MS as described in Protocol 2.1.5 to confirm the presence of this compound.
-
Biosynthesis and Biological Activity
Biosynthesis of this compound
In bacteria, 1-alkenes such as this compound are synthesized from fatty acids through a decarboxylation reaction. One of the well-characterized pathways involves a cytochrome P450 fatty acid decarboxylase, often referred to as OleT.[6] This enzyme catalyzes the conversion of a C20 fatty acid (eicosanoic acid) to this compound. Another pathway involves a non-heme iron oxidase, UndA, which converts medium-chain fatty acids to terminal olefins.[7]
Proposed Antifungal Mechanism of Action
This compound has demonstrated antifungal properties.[2] While the precise signaling cascade is not fully elucidated, long-chain alkenes are proposed to exert their antifungal effects by disrupting the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Conclusion
This compound is a naturally occurring long-chain alkene with a widespread distribution in plants, microorganisms, and insects. Its presence in various essential oils and its demonstrated biological activities, particularly its antifungal properties, make it a compound of significant interest for further research and potential applications in the pharmaceutical and agricultural industries. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers working on the exploration and utilization of this promising natural product. Further investigation is warranted to fully elucidate its quantitative occurrence in a broader range of natural sources and to unravel the detailed molecular mechanisms underlying its biological effects.
References
- 1. journals.modares.ac.ir [journals.modares.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Composition, Total Phenolic Content, and Antioxidant Activities of the Essential Oils of the Leaves and Fruit Pulp of Annona muricata L. (Soursop) from Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrap.net [ijrap.net]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. Microbial Synthesis of Alka(e)nes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial biosynthesis of medium-chain 1-alkenes by a nonheme iron oxidase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermal Stability of Long-Chain Alpha-Olefins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alpha-olefins (LAOs) are linear alkenes that are key components in a variety of industrial applications, including the synthesis of polymers, lubricants, surfactants, and specialty chemicals. Their thermal stability is a critical parameter that dictates their processing, storage, and application limits. This technical guide provides a comprehensive overview of the thermal stability of LAOs, detailing their decomposition pathways, relevant quantitative data, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize LAOs as starting materials or encounter them in various chemical processes.
Introduction to Thermal Stability of Long-Chain Alpha-Olefins
The thermal stability of a chemical compound refers to its resistance to decomposition at elevated temperatures. For long-chain alpha-olefins, this is a crucial property, as they are often subjected to high temperatures during synthesis, purification, and various chemical transformations. The decomposition of these molecules can lead to the formation of a complex mixture of smaller hydrocarbons, including alkanes, shorter-chain alkenes, and cyclic compounds, which can be undesirable in many applications.
The thermal decomposition of LAOs is primarily a free-radical chain reaction process. The energy required to initiate this process and the subsequent reaction pathways are dependent on the molecular structure of the olefin, particularly the chain length and the presence of the terminal double bond. Understanding the mechanisms of thermal degradation is essential for controlling reaction conditions and ensuring the integrity of the final products.
Quantitative Data on Thermal Stability
Table 1: Physical Properties of Selected Long-Chain Alpha-Olefins
| Alpha-Olefin | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Autoignition Temperature (°C) |
| 1-Dodecene | C12H24 | 168.32 | 213 | - |
| 1-Tetradecene | C14H28 | 196.38 | 251 | 235[1] |
| 1-Hexadecene | C16H32 | 224.43 | 285 | 240[2] |
| 1-Octadecene | C18H36 | 252.48 | 314.4 | 250 |
Note: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. The onset of thermal decomposition in an inert atmosphere will typically occur at higher temperatures.
Experimental Protocols for Determining Thermal Stability
The thermal stability of long-chain alpha-olefins is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the rate of decomposition, and the percentage of mass loss at various temperatures.
Experimental Workflow for TGA Analysis
Figure 1. A typical experimental workflow for Thermogravimetric Analysis (TGA) of a long-chain alpha-olefin.
Detailed Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the long-chain alpha-olefin into a clean, tared TGA crucible. For waxy solids, ensure the sample is in good contact with the bottom of the crucible. For liquids, a hermetic pan with a pinhole may be used to control evaporation at lower temperatures.
-
Instrument Setup:
-
Place the sample crucible into the TGA instrument's autosampler or manually place it on the balance mechanism.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.
-
Program the instrument with the desired temperature profile. A typical dynamic scan involves heating from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.
-
The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline with the tangent of the decomposition step.
-
The temperature of maximum decomposition rate (Tmax) is identified from the peak of the first derivative of the TGA curve (DTG curve).
-
The total mass loss provides information about the volatile content of the sample.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While primarily used to study phase transitions (melting, crystallization), it can also detect exothermic decomposition events.
Experimental Workflow for DSC Analysis
Figure 2. A typical experimental workflow for Differential Scanning Calorimetry (DSC) analysis of a long-chain alpha-olefin.
Detailed Methodology:
-
Sample Preparation: Weigh 2-5 mg of the long-chain alpha-olefin into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas at a flow rate of 20-50 mL/min.
-
Program the instrument to heat the sample at a constant rate, typically 10 °C/min, to a temperature that is expected to be above the decomposition point.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow on the y-axis against temperature on the x-axis.
-
Melting will appear as an endothermic peak.
-
Decomposition is often an exothermic event and will appear as a broad, irreversible exotherm at higher temperatures. The onset of this exotherm provides an indication of the decomposition temperature.
-
Thermal Decomposition Pathways
The thermal decomposition of long-chain alpha-olefins proceeds through a free-radical chain reaction mechanism, which can be broadly divided into three stages: initiation, propagation, and termination.[3]
Generalized Thermal Decomposition Pathway of a Long-Chain Alpha-Olefin
References
The Genesis of 1-Nonadecene: A Deep Dive into its Biosynthetic Pathways in Plants
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the biosynthetic pathways of 1-nonadecene, a C19 alkene with significant potential in various industrial and pharmaceutical applications. While the complete enzymatic machinery in plants is an active area of research, this guide synthesizes current understanding, drawing parallels from microbial systems to illuminate the likely mechanisms in flora. We delve into the core biochemical steps, key enzymatic players, quantitative data on its presence in plant waxes, and detailed experimental protocols for its study.
The Core Biosynthetic Pathway: From Fatty Acid Precursor to Alkene
The biosynthesis of this compound in plants is intrinsically linked to the well-established pathway for the formation of cuticular waxes, which are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives. The synthesis of this C19 alkene is a multi-stage process that begins with the elongation of a common fatty acid precursor and culminates in a crucial decarboxylation step.
The journey commences with the de novo synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo elongation by a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. For the synthesis of this compound, a C20 fatty acid, specifically eicosanoic acid (20:0), is the key precursor.
The final and most critical step is the conversion of eicosanoic acid to this compound. While the precise enzyme responsible for this transformation in plants is yet to be definitively identified, compelling evidence from microbial systems points towards a cytochrome P450-dependent decarboxylase. One such enzyme, OleTJE from Jeotgalicoccus sp., has been shown to efficiently catalyze the decarboxylation of eicosanoic acid to produce this compound.[1][2][3][4] This reaction involves the removal of the carboxyl group from the fatty acid, resulting in the formation of a terminal double bond. It is highly probable that a homologous P450 enzyme performs this function in plants.
In the broader context of plant alkane and alkene biosynthesis, the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) protein complex is a key player in the conversion of VLCFAs to alkanes.[5][6] While this complex is primarily associated with the production of longer-chain alkanes, it is conceivable that specific isoforms or related enzymes are responsible for the synthesis of shorter-chain alkenes like this compound.
Quantitative Presence in Plant Cuticular Waxes
This compound is a component of the epicuticular waxes of various plant species, although its abundance can vary significantly depending on the plant, organ, and environmental conditions. The following table summarizes the presence of C19 hydrocarbons in the cuticular waxes of different plants as reported in the literature. It is important to note that many studies group alkanes and alkenes, or do not specifically quantify this compound.
| Plant Species | Organ | C19 Hydrocarbon(s) | Relative Abundance (%) | Reference |
| Rosa canina | Leaves | Alkanes (including C19) | Present, not quantified | [7] |
| Salix species | Leaves | Alkanes (C23-C30) | Present, C19 not specified | [8] |
| Arabidopsis thaliana | Stems | Alkanes (dominant C29) | C19 not a major component | [9] |
| Acacia planifrons | Seeds | 18-Nonadecen-1-ol | 6.41 | [10] |
Key Experimental Protocols
The study of this compound biosynthesis requires robust experimental methodologies for the extraction, identification, and quantification of this compound, as well as for the characterization of the enzymes involved.
Extraction and Analysis of Cuticular Waxes
This protocol outlines the general steps for extracting and analyzing cuticular waxes from plant tissues to determine the presence and quantity of this compound.
-
Plant Material Collection: Collect fresh plant material (e.g., leaves, stems).
-
Surface Wax Extraction: Immerse the plant material in a non-polar solvent such as chloroform or hexane for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without disrupting the underlying cells.[11][12][13][14]
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a C20 or C22 alkane) to the extract for accurate quantification.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas.
-
Derivatization (Optional): For the analysis of other wax components like fatty acids and alcohols, derivatization (e.g., silylation) may be necessary to increase their volatility for gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Resuspend the wax residue in a suitable solvent and inject it into a GC-MS system. The gas chromatograph separates the different components of the wax mixture based on their boiling points and interactions with the column. The mass spectrometer then fragments the molecules and provides a mass spectrum, which allows for their identification by comparing the fragmentation pattern to a library of known compounds.[12][15][16][17]7. Quantification: The quantity of this compound is determined by comparing its peak area in the chromatogram to that of the internal standard.
In Vitro Reconstitution of the Biosynthetic Pathway
To confirm the function of candidate enzymes in this compound biosynthesis, an in vitro reconstitution assay can be performed. This involves expressing and purifying the candidate enzymes and then providing them with the necessary substrates and cofactors in a controlled environment.
-
Heterologous Expression of Candidate Genes: Clone the coding sequences of candidate plant enzymes (e.g., a putative P450 decarboxylase) into an expression vector and transform it into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. [5][6][18][19][20]2. Protein Purification: Induce the expression of the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the substrate (eicosanoic acid), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for P450 enzymes).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding an organic solvent to extract the products.
-
-
Product Analysis: Analyze the reaction products by GC-MS to detect the formation of this compound.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway in plants holds significant promise for metabolic engineering. By identifying and overexpressing the key enzymes, it may be possible to enhance the production of this valuable C19 alkene in high-biomass crops, creating a sustainable source for biofuels and specialty chemicals. Further research should focus on identifying the specific plant P450 decarboxylase responsible for the final step and characterizing its substrate specificity and kinetic properties. This knowledge will be crucial for the rational design of strategies to engineer plants for high-level this compound production.
References
- 1. scispace.com [scispace.com]
- 2. Decarboxylation of fatty acids to terminal alkenes by cytochrome P450 compound I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcbot.pl [abcbot.pl]
- 9. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 14. researchgate.net [researchgate.net]
- 15. phcogres.com [phcogres.com]
- 16. plantsjournal.com [plantsjournal.com]
- 17. journalejmp.com [journalejmp.com]
- 18. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Use of Long-Chain Alkenes in Nanoparticle Synthesis with a Focus on 1-Octadecene
A Note on 1-Nonadecene: While this document focuses on the application of long-chain alkenes in nanoparticle synthesis, it is important to note that specific experimental protocols and detailed application data for this compound are not widely available in the current scientific literature. The vast majority of published research utilizes its close structural analog, 1-octadecene (ODE). Therefore, this document will use 1-octadecene as a representative example of a high-boiling point, non-coordinating alkene solvent in nanoparticle synthesis. The principles, protocols, and considerations discussed for 1-octadecene are expected to be largely applicable to this compound, though some optimization of reaction parameters may be necessary due to slight differences in physical properties such as boiling point and viscosity.
Introduction: The Role of 1-Octadecene in Nanoparticle Synthesis
1-Octadecene (ODE) is a long-chain alkene that has become a solvent of choice for the synthesis of a wide variety of high-quality colloidal nanoparticles, including quantum dots, metal oxides, and magnetic nanoparticles.[1][2] Its prevalence is due to several key properties:
-
High Boiling Point: With a boiling point of approximately 317°C, ODE facilitates the high temperatures required for the thermal decomposition of organometallic precursors, a common method for nanoparticle synthesis.[1]
-
Non-Coordinating Nature: As a non-coordinating solvent, ODE does not strongly bind to the surface of the growing nanoparticles, allowing for the controlled addition and exchange of capping ligands which dictate the final size, shape, and stability of the nanoparticles.
-
Inert Reaction Medium: It provides a stable and inert environment for the nucleation and growth of nanoparticles, preventing unwanted side reactions.
However, a significant drawback of using 1-octadecene is its propensity to polymerize at the high temperatures often employed in nanoparticle synthesis (typically between 120°C and 320°C).[1][3][4] This polymerization can lead to the formation of a waxy byproduct, poly(1-octadecene), which can be difficult to separate from the final nanoparticle product, potentially affecting their purity and performance in subsequent applications.[3][4] Researchers should be aware of this potential contamination and may consider alternative, more stable solvents like saturated alkanes where appropriate.[3]
Applications in Nanoparticle Synthesis
1-Octadecene is a versatile solvent used in the synthesis of a range of nanoparticles. Below are examples of its application in the synthesis of cadmium selenide (CdSe) quantum dots and iron oxide nanoparticles.
Cadmium Selenide (CdSe) Quantum Dots
The synthesis of CdSe quantum dots in ODE typically involves the high-temperature reaction of cadmium and selenium precursors in the presence of capping ligands. The size of the resulting quantum dots, and thus their optical properties, can be tuned by controlling reaction parameters such as temperature and time.[5][6]
Iron Oxide Nanoparticles
Monodisperse iron oxide nanoparticles, with applications in magnetic resonance imaging (MRI) and drug delivery, can be synthesized via the thermal decomposition of iron-oleate precursors in 1-octadecene. The size and morphology of the nanoparticles can be controlled by adjusting the reaction temperature and the ratio of surfactants.
Experimental Protocols
The following are detailed protocols for the synthesis of CdSe quantum dots and iron oxide nanoparticles using 1-octadecene as a solvent.
Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol describes the synthesis of CdSe quantum dots via the hot-injection method.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Methanol (for purification)
-
Toluene (for redispersion)
Experimental Workflow:
References
1-Nonadecene as a High-Boiling Point Solvent: Application Notes and Protocols for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nonadecene, a long-chain aliphatic alkene, presents itself as a potential high-boiling point solvent for specialized chemical syntheses requiring elevated temperatures. Its high boiling point, low vapor pressure, and general inertness of its saturated backbone are attractive properties for applications such as nanoparticle synthesis and high-temperature organic reactions. However, the presence of a terminal double bond introduces a significant potential for thermally induced polymerization, a critical consideration that must be addressed. These application notes provide a comprehensive overview of the physical properties of this compound, a discussion of its potential applications, detailed protocols for its use with a focus on mitigating potential side reactions, and methods for the characterization and purification of products synthesized in this solvent.
Introduction
The selection of an appropriate solvent is paramount in directing the outcome of a chemical reaction. High-boiling point solvents are indispensable for reactions requiring sustained high temperatures to overcome activation energy barriers. This compound (C₁₉H₃₈), a linear alpha-olefin, is a candidate for such applications due to its thermal properties. This document serves as a guide for researchers considering this compound as a solvent in their synthetic endeavors, with a strong emphasis on the practical challenges and how to address them.
Physical and Chemical Properties of this compound
A thorough understanding of the physical properties of a solvent is crucial for experimental design. The table below summarizes the key physical characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₈ | [1][2][3] |
| Molecular Weight | 266.51 g/mol | [1][2] |
| Boiling Point | 329 °C (at 760 mmHg) | [3][4] |
| 181 °C (at 10 mmHg) | [4] | |
| Melting Point | 23 °C | [1][3][4] |
| Density | 0.79 g/mL (at 25 °C) | [4] |
| Vapor Pressure | 0.000038 mmHg (at 25 °C) | [1][4] |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | [4] |
| Appearance | Colorless liquid | [1] |
Potential Applications in Synthesis
While specific literature examples of this compound as a primary solvent in synthesis are scarce, its properties suggest applicability in areas where high temperatures are necessary. A prime example is the synthesis of colloidal nanoparticles, where high temperatures are often required for precursor decomposition and crystal growth.[5]
Critical Consideration: Thermal Polymerization of 1-Alkenes
A significant challenge in using terminal alkenes like this compound as high-boiling point solvents is their propensity to undergo polymerization at elevated temperatures.[5][6][7] This phenomenon is well-documented for the closely related 1-octadecene, which is widely used in nanoparticle synthesis.[5][6][7][8] At temperatures typically employed in such syntheses (120–320 °C), 1-octadecene can polymerize, leading to the formation of poly(1-octadecene), a waxy byproduct that is often difficult to separate from the desired nanoparticles due to similar solubilities.[6][7][9]
Given the structural similarity, it is highly probable that this compound will exhibit similar behavior. The polymerization is thought to be a self-initiated radical process that increases with temperature.[6] The conversion of 1-octadecene to its polymer has been shown to be significant at temperatures above 240 °C.[6]
Detection of Polymer Byproduct
The presence of poly(this compound) can be identified through various analytical techniques:
-
¹H NMR Spectroscopy: An increase in the intensity of the aliphatic signals (-CH₂- and -CH₃) relative to the terminal alkene protons is indicative of polymerization.[6]
-
Size Exclusion Chromatography (SEC): This technique can reveal the presence of high molecular weight polymer species.[6]
The following diagram illustrates the general concept of high-temperature synthesis and the potential interference of solvent polymerization.
Experimental Protocols
The following protocols are adapted from established procedures for nanoparticle synthesis using 1-octadecene and are presented as a starting point for using this compound. Crucially, researchers must be vigilant for the formation of poly(this compound) and incorporate rigorous purification steps.
Protocol 1: General Synthesis of Metal Oxide Nanoparticles in this compound
This protocol provides a general framework for the synthesis of metal oxide nanoparticles. The specific metal precursor and reaction temperature will need to be optimized for the desired material.
Materials:
-
Metal precursor (e.g., metal acetylacetonate, metal oleate)
-
This compound (high purity)
-
Oleic acid (stabilizer)
-
Oleylamine (stabilizer)
-
Inert gas (Argon or Nitrogen)
-
Toluene or Hexane (for washing)
-
Ethanol or Acetone (for precipitation)
Procedure:
-
Combine the metal precursor (1 mmol), oleic acid (5 mmol), oleylamine (5 mmol), and this compound (20 mL) in a three-neck flask equipped with a condenser, thermocouple, and septum.
-
Flush the system with an inert gas for 30 minutes.
-
Heat the mixture to the desired reaction temperature (e.g., 250-300 °C) under a constant flow of inert gas and vigorous stirring.
-
Maintain the reaction at this temperature for a specified time (e.g., 30-120 minutes) to allow for nanoparticle nucleation and growth.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an excess of ethanol or acetone to the reaction mixture to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles by redispersing them in toluene or hexane and precipitating again with ethanol or acetone. Repeat this step at least three times.
-
Dry the purified nanoparticles under vacuum.
Protocol 2: Purification of Nanoparticles from Poly(this compound) Contamination
If polymerization of this compound is suspected, the following purification protocol, which relies on the differential solubility of the nanoparticles and the polymer, can be employed.
Materials:
-
Crude nanoparticle solution in this compound
-
Polar solvent (e.g., chloroform)
-
Non-polar solvent in which the polymer is soluble but the nanoparticles are not (e.g., a specific mixture of hexane and ethanol, to be determined empirically)
Procedure:
-
Disperse the crude product in a minimal amount of a polar solvent like chloroform in which the nanoparticles are soluble.
-
Add a non-polar solvent mixture to selectively precipitate the nanoparticles while keeping the poly(this compound) in solution. The optimal solvent/anti-solvent ratio must be determined for each specific system.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Carefully decant the supernatant containing the dissolved polymer.
-
Repeat the washing procedure (steps 1-4) multiple times to ensure complete removal of the polymer.
-
Characterize the final product using ¹H NMR to confirm the absence of signals corresponding to poly(this compound).
The following diagram illustrates a logical workflow for deciding on a solvent and purification strategy.
References
- 1. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound, 18435-45-5 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Nonadecene as a Capping Agent for Nanoparticle Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of nanoparticles is a critical factor for their successful application in diverse fields, including drug delivery, diagnostics, and catalysis. Aggregation of nanoparticles can lead to a loss of their unique size-dependent properties and can induce toxicity. Capping agents are molecules that adsorb to the surface of nanoparticles during or after synthesis to prevent aggregation and provide colloidal stability. 1-Nonadecene, a long-chain alkene, presents potential as a capping agent due to its hydrophobic nature, which can provide steric hindrance and prevent close contact between nanoparticles.
While specific quantitative data on this compound as a primary capping agent for enhancing nanoparticle stability is limited in publicly available literature, its role can be inferred from the well-documented use of similar long-chain hydrocarbons, such as 1-octadecene, in nanoparticle synthesis. These molecules are often employed as high-boiling point solvents and can also act as capping ligands, influencing nanoparticle growth, size, and stability. This document provides detailed application notes and protocols for the use of this compound as a capping agent, drawing parallels from established methods using similar long-chain hydrocarbons.
Principle of this compound as a Capping Agent
This compound is a long-chain hydrocarbon with a terminal double bond. When used in nanoparticle synthesis, it can stabilize nanoparticles through steric hindrance. The long alkyl chains create a protective layer around the nanoparticle core, physically preventing them from aggregating. This is particularly effective in non-polar solvents where the hydrophobic chains are well-solvated. For applications in aqueous or biological media, a subsequent surface modification or the use of a co-surfactant is often necessary to impart hydrophilicity.
The choice of capping agent is crucial and depends on the specific nanoparticle system and its intended application. While there is no one-size-fits-all answer, long-chain hydrocarbons like this compound are particularly relevant for syntheses conducted at high temperatures in organic solvents.
Data Presentation: Representative Stability Data
Table 1: Effect of Capping Agent on Hydrodynamic Diameter and Polydispersity Index (PDI) of Gold Nanoparticles
| Capping Agent | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after 30 days (nm) | Initial PDI | PDI after 30 days |
| This compound (Hypothetical) | 15.2 ± 0.8 | 18.5 ± 1.2 | 0.15 ± 0.02 | 0.25 ± 0.04 |
| Citrate | 12.5 ± 0.5 | 25.8 ± 3.1 (aggregated) | 0.18 ± 0.03 | 0.55 ± 0.10 |
| Polyethylene Glycol (PEG) | 18.3 ± 1.0 | 19.1 ± 1.1 | 0.12 ± 0.02 | 0.14 ± 0.03 |
| Polyvinylpyrrolidone (PVP) | 16.9 ± 0.9 | 17.5 ± 1.0 | 0.14 ± 0.02 | 0.16 ± 0.03 |
Table 2: Zeta Potential of Silver Nanoparticles with Various Capping Agents in Aqueous Media
| Capping Agent | Zeta Potential (mV) | Stability Prediction |
| This compound (in non-polar solvent, hypothetical) | -5.2 ± 1.5 | Low (requires surface modification for aqueous stability) |
| Citrate | -45.3 ± 2.1 | High |
| Polyvinyl Alcohol (PVA) | -28.7 ± 1.8 | Moderate to High |
| Dextran | -35.6 ± 2.5 | High |
Note: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. Values more positive than +30 mV or more negative than -30 mV typically indicate good stability.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of common nanoparticles and have been modified to include this compound as a capping agent.
Protocol 1: Synthesis of this compound Capped Gold Nanoparticles (AuNPs)
This protocol describes a modified Turkevich method for the synthesis of AuNPs where this compound is introduced to act as a capping agent in an organic phase.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
This compound
-
Toluene
-
Ethanol
-
Deionized water
-
All glassware must be thoroughly cleaned with aqua regia and rinsed with deionized water.
Procedure:
-
Preparation of Aqueous AuNPs: In a 250 mL round-bottom flask, bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a brilliant red, indicating the formation of AuNPs. Continue boiling and stirring for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Phase Transfer and Capping: In a separatory funnel, mix 50 mL of the aqueous AuNP solution with 50 mL of toluene containing 1% (v/v) this compound.
-
Shake the mixture vigorously for 5 minutes. The AuNPs will transfer from the aqueous phase to the organic phase, which will turn red.
-
Allow the phases to separate and discard the aqueous layer.
-
Purification: Add 50 mL of ethanol to the organic phase to precipitate the this compound capped AuNPs.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of fresh toluene.
-
Repeat the precipitation and centrifugation steps two more times to remove excess reagents.
-
Finally, resuspend the purified this compound capped AuNPs in a desired volume of toluene for storage and characterization.
Protocol 2: High-Temperature Synthesis of this compound Stabilized Quantum Dots (QDs)
This protocol is a general method for the synthesis of semiconductor quantum dots where this compound acts as both a high-boiling point solvent and a capping agent.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
This compound
-
Oleic acid
-
Trioctylphosphine (TOP)
-
Methanol
-
Toluene
-
Three-neck flask, condenser, heating mantle, thermocouple, and Schlenk line.
Procedure:
-
Precursor Preparation: In a glovebox, dissolve 30 mg of Se powder in 1 mL of TOP to form a TOP-Se solution.
-
Reaction Setup: In a 100 mL three-neck flask, combine 60 mg of CdO, 3 mL of oleic acid, and 50 mL of this compound.
-
Heat the mixture to 150 °C under argon flow with vigorous stirring until the CdO completely dissolves and the solution becomes clear.
-
Continue heating the solution to 300 °C.
-
Injection and Growth: At 300 °C, swiftly inject the TOP-Se solution into the hot reaction mixture.
-
The solution will immediately change color, indicating the nucleation of CdSe QDs.
-
Control the growth time to achieve the desired QD size and corresponding emission color. Aliquots can be taken at different time points to monitor the growth.
-
Quenching: After the desired growth time, rapidly cool the reaction flask in a water bath to quench the reaction.
-
Purification: Add 50 mL of methanol to the cooled solution to precipitate the this compound capped QDs.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and redisperse the QD pellet in 10 mL of toluene.
-
Repeat the precipitation and centrifugation steps two more times.
-
Store the purified this compound capped QDs dispersed in toluene in the dark.
Visualization of Workflows and Relationships
Experimental Workflow for Nanoparticle Synthesis and Capping
Caption: Workflow for nanoparticle synthesis, capping, and purification.
Logical Relationship for Nanoparticle Stability
Caption: Factors and mechanisms influencing nanoparticle stability.
Cellular Uptake Pathway for Drug Delivery
Caption: Cellular uptake and drug release mechanism of capped nanoparticles.
Conclusion and Future Directions
This compound, as a long-chain hydrocarbon, holds promise as a capping agent for the synthesis of stable nanoparticles in organic media. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its utility. It is evident that further research is required to generate specific quantitative data on the stability imparted by this compound to various nanoparticle systems. Future studies should focus on:
-
Quantitative Stability Studies: Systematic evaluation of the long-term stability of this compound capped nanoparticles in various solvents using techniques like Dynamic Light Scattering (DLS) and Zeta Potential analysis.
-
Comparative Analysis: Direct comparison of the stabilizing effects of this compound with other common capping agents for specific nanoparticle types.
-
Surface Functionalization: Development of methods to functionalize the terminal alkene group of this compound on the nanoparticle surface to attach targeting ligands or to improve dispersibility in aqueous solutions for biomedical applications.
-
Biological Evaluation: In vitro and in vivo studies to assess the biocompatibility, cellular uptake, and efficacy of this compound capped nanoparticles for drug delivery and bioimaging.
By systematically investigating these areas, the full potential of this compound as a versatile capping agent for nanoparticle technology can be realized.
Application Note: The Use of 1-Nonadecene as an Internal Standard in Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative gas chromatography (GC), an internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and quality controls. The primary purpose of an IS is to correct for variations in sample injection volume, sample preparation, and instrument response, thereby significantly improving the accuracy and precision of the analysis.[1][2][3] 1-Nonadecene (C₁₉H₃₈) is a long-chain, unbranched alkene that serves as an excellent internal standard for the analysis of various non-polar compounds. Its chemical properties make it a suitable choice for quantifying analytes such as other long-chain hydrocarbons (alkanes and alkenes), fatty acid methyl esters (FAMEs), and other non-polar to semi-polar molecules that are amenable to GC analysis.
Key Properties of this compound as an Internal Standard:
-
Chemical Inertness: As a simple alkene, it is relatively inert and does not typically react with analytes or the sample matrix during preparation.
-
Non-Endogenous: this compound is not naturally present in most biological or common environmental samples, which prevents interference with the measurement of endogenous analytes.[1]
-
Chromatographic Behavior: It is a non-polar compound that exhibits good peak shape and retention on common non-polar GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase.
-
Volatility: Its boiling point (329°C) allows it to elute within a reasonable time frame for many GC applications involving semi-volatile compounds.[4]
-
No Derivatization Required: Unlike compounds with active hydrogens (e.g., alcohols, acids), this compound does not require a derivatization step to improve its volatility or chromatographic performance.
Logical Framework for Internal Standard Quantification
The use of an internal standard is based on the principle of ratios. By adding a fixed amount of the internal standard to every sample and calibrator, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio corrects for variations in injection volume and detector response.[2]
References
Application Notes and Protocols for the Polymerization of 1-Nonadecene in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 1-nonadecene, a long-chain α-olefin, for applications in material science. Due to the limited availability of literature specifically on this compound, the following protocols and data are substantially based on studies of structurally similar long-chain α-olefins, such as 1-octadecene (C18) and 1-decene (C10). These analogues provide a strong predictive framework for the behavior of this compound in similar polymerization reactions.
Application Notes
The polymerization of this compound yields poly(this compound), a polymer with a long aliphatic side chain. The properties of this polymer are highly dependent on its microstructure, particularly its tacticity (the stereochemical arrangement of the side chains).[1] The primary methods for controlling this microstructure are Ziegler-Natta and metallocene-catalyzed polymerizations.[2][3]
-
Ziegler-Natta Catalysis: This method typically produces polyolefins with a broad molecular weight distribution.[2] Supported Ziegler-Natta catalysts, such as TiCl₄ on MgCl₂, activated by an organoaluminum co-catalyst like triethylaluminum (AlEt₃), are effective for the polymerization of higher α-olefins.[4][5] These systems can yield highly isotactic polymers, which are often crystalline materials.[4] The presence of Lewis bases in the catalyst system can further enhance stereoselectivity.[5]
-
Metallocene Catalysis: Metallocene catalysts, which are homogeneous single-site catalysts, offer precise control over the polymer's molecular weight, molecular weight distribution (often narrow), and tacticity.[3][6] The structure of the metallocene ligand directly influences the stereochemistry of the resulting polymer. For instance, certain zirconocene catalysts activated with methylaluminoxane (MAO) can produce isotactic or syndiotactic poly(α-olefins).[7]
-
Free-Radical Polymerization: While a common method for vinyl monomers, free-radical polymerization of α-olefins can be challenging and may lead to branched polymers with less control over the microstructure.[8] Spontaneous polymerization of long-chain α-olefins like 1-octadecene has been observed at high temperatures (above 120°C), a factor to consider in high-temperature applications or purification procedures.[9][10]
The resulting poly(this compound) is expected to be a waxy or semi-crystalline solid at room temperature. The long paraffinic side chains can crystallize, leading to materials with interesting thermal and mechanical properties. These properties make them potentially suitable for applications such as:
-
Lubricant additives: Poly(α-olefins) (PAOs) are widely used as synthetic lubricants due to their excellent thermal and oxidative stability.[11]
-
Wax modifiers: The crystalline nature of the side chains can be utilized to modify the properties of waxes.
-
Phase change materials: The melting and crystallization of the side chains can be harnessed for thermal energy storage applications.
-
Components in polymer blends and composites: To impart specific properties like hydrophobicity or to act as a toughening agent.
Experimental Protocols
The following are detailed experimental protocols for the polymerization of this compound, extrapolated from procedures for similar long-chain α-olefins. Caution: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.
Protocol 1: Ziegler-Natta Polymerization of this compound
This protocol is adapted from the Ziegler-Natta polymerization of 1-octadecene and 1-decene.[4][5]
Materials:
-
This compound (purified by distillation over a drying agent)
-
Anhydrous heptane or toluene (solvent)
-
Supported Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Triethylaluminum (AlEt₃) solution (co-catalyst)
-
Methanol (for quenching)
-
Hydrochloric acid solution in ethanol (for catalyst residue removal)
-
Acetone (for precipitation)
Procedure:
-
Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer, a temperature controller, and an inert gas inlet/outlet is dried in an oven and purged with nitrogen.
-
Solvent and Monomer Addition: Under a nitrogen atmosphere, add 100 mL of anhydrous heptane to the reactor. Then, add the desired amount of purified this compound.
-
Co-catalyst Addition: Introduce the triethylaluminum solution to the reactor. The Al/Ti molar ratio is a critical parameter and is typically around 150.[4]
-
Polymerization Initiation: Suspend the Ziegler-Natta catalyst in a small amount of anhydrous heptane and inject it into the reactor to start the polymerization.
-
Reaction: Maintain the reaction mixture at a constant temperature (e.g., 70°C) with continuous stirring for the desired reaction time (e.g., 1-4 hours).[4]
-
Termination: Quench the polymerization by adding an excess of methanol.
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of acetone.
-
Filter the precipitated polymer and wash it with acidified ethanol to remove catalyst residues, followed by washing with methanol.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol 2: Metallocene-Catalyzed Polymerization of this compound
This protocol is based on the metallocene-catalyzed polymerization of 1-octadecene.[7]
Materials:
-
This compound (purified)
-
Anhydrous toluene (solvent)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (co-catalyst)
-
Methanol (for quenching)
-
Acetone (for precipitation)
Procedure:
-
Reactor Setup: Use a similar reactor setup as in Protocol 1, ensuring all glassware is rigorously dried and the system is under an inert atmosphere.
-
Reaction Mixture Preparation: In the reactor, add 50 mL of anhydrous toluene and the desired amount of this compound.
-
Co-catalyst Addition: Add the MAO solution to the reactor. The Al/Zr molar ratio is a key parameter influencing catalyst activity and polymer properties.
-
Catalyst Introduction: Dissolve the metallocene catalyst in a small amount of toluene and inject it into the reactor to initiate polymerization.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 30°C or 70°C) for a specific duration.[7]
-
Termination and Isolation:
-
Terminate the reaction by adding methanol.
-
Precipitate the polymer in an excess of acetone.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Data Presentation
The following tables summarize quantitative data from the polymerization of 1-octadecene, which can serve as a reference for the expected outcomes of this compound polymerization.
Table 1: Metallocene-Catalyzed Polymerization of 1-Octadecene [7]
| Catalyst System | Polymerization Temp. (°C) | Polymer Melting Point (°C) |
| rac-Et(Ind)₂ZrCl₂/MAO | 70 | 41, 53 |
| rac-Et(Ind)₂ZrCl₂/MAO | 30 | 67 |
| rac-Me₂Si(Ind)₂ZrCl₂/MAO | 70 | 41, 53 |
| rac-Me₂Si(Ind)₂ZrCl₂/MAO | 30 | 7, 67 |
Table 2: Properties of Poly(1-octadecene) Fractions from Ziegler-Natta Polymerization [4]
| Fraction | Peak Molecular Mass ( g/mol ) | Total Enthalpy of Melting (J/g) | Isotactic Content (%) |
| Soluble Fraction (atactic) | 1,100,000 | 80 | 30 |
| Insoluble Fraction (isotactic) | 2,000,000 | 120 | 80 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships in the polymerization of this compound.
Caption: General experimental workflow for the polymerization of this compound.
Caption: Relationship between polymerization parameters and polymer properties.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Role of 1-Nonadecene in the Synthesis of High-Performance Surfactants and Lubricants: Application Notes and Protocols
Introduction: 1-Nonadecene, a long-chain linear alpha-olefin (LAO), serves as a valuable hydrophobic building block in the synthesis of specialized surfactants and high-viscosity lubricants. Its nineteen-carbon backbone imparts distinct properties to the final products, differentiating them from materials synthesized from more common shorter-chain olefins. These properties include strong hydrophobicity, high viscosity, and thermal stability, making this compound-derived compounds suitable for demanding industrial applications. This document provides detailed application notes on the synthesis of surfactants and lubricants from this compound, complete with experimental protocols and performance data.
Application Notes
Synthesis of Long-Chain Alkylbenzene Sulfonate Surfactants
Linear alkylbenzene sulfonates (LAS) are a major class of anionic surfactants.[1] While typically produced from C10-C14 olefins for consumer detergents, the use of longer chains like this compound leads to specialty surfactants with applications as heavy-duty detergents, lubricant additives, and oil-displacing agents.[2]
The synthesis is a two-step process:
-
Friedel-Crafts Alkylation: Benzene is alkylated with this compound using an acidic catalyst. This reaction attaches the C19 alkyl chain to the benzene ring, forming nonadecylbenzene (NAB).
-
Sulfonation and Neutralization: The resulting NAB is reacted with a sulfonating agent, such as sulfur trioxide (SO₃), to add a sulfonic acid group (-SO₃H) to the aromatic ring, primarily at the para-position. The resulting nonadecylbenzene sulfonic acid is then neutralized, typically with sodium hydroxide (NaOH), to yield sodium nonadecylbenzene sulfonate, the active surfactant.
The long C19 chain of the resulting surfactant significantly influences its properties. Compared to shorter-chain LAS, a C19-LAS exhibits:
-
Lower Critical Micelle Concentration (CMC): Less surfactant is needed to form micelles and achieve maximum surface tension reduction. CMC values are known to decrease as the alkyl chain length increases.[3][4]
-
Lower Water Solubility: The pronounced hydrophobic character of the C19 tail reduces solubility in water.[3]
-
Enhanced Oil Solubility: This property makes it effective in applications requiring interaction with hydrocarbon phases, such as in lubricant formulations or enhanced oil recovery.
Synthesis of High-Viscosity Polyalphaolefin (PAO) Lubricants
Polyalphaolefins (PAOs) are synthetic hydrocarbons that represent a significant portion of the synthetic lubricant market (Group IV base oils).[5] They are produced through the catalytic oligomerization of linear alpha-olefins. While the most common feedstocks are 1-octene, 1-decene, and 1-dodecene for automotive and industrial lubricants, longer-chain LAOs like this compound can be used to produce high-viscosity PAOs.[6][7] These high-viscosity fluids are valuable as viscosity boosters or for formulating industrial oils that operate under extreme conditions.[8]
The oligomerization process involves linking several this compound monomers together. The reaction is controlled to favor the formation of dimers, trimers, and tetramers. The resulting mixture of branched-chain olefins is then hydrogenated to produce a fully saturated, stable paraffinic structure. This saturation removes reactive double bonds, enhancing the thermal and oxidative stability of the final lubricant.[8]
Key properties of PAOs derived from this compound are expected to include:
-
High Kinematic Viscosity: The long C19 chains lead to larger oligomers with increased internal friction, resulting in a higher viscosity fluid.
-
High Viscosity Index (VI): PAOs generally have a high VI, meaning their viscosity changes less with temperature compared to mineral oils. This characteristic is retained and often enhanced with longer-chain feedstocks.[6][8]
-
Low Volatility: The higher molecular weight of the oligomers reduces their tendency to evaporate at high temperatures.[8]
-
Higher Pour Point: A potential drawback is a higher pour point compared to PAOs from shorter olefins, which could limit low-temperature applications.[6]
Data Presentation
The following tables summarize the expected influence of alkyl chain length on the properties of surfactants and lubricants.
Table 1: Effect of Alkyl Chain Length on Linear Alkylbenzene Sulfonate (LAS) Properties
| Property | C10-C14 LAS (Typical) | C18-C26 LAS (Long-Chain) | Influence of Increasing Chain Length |
| Average Molecular Weight | 320 - 376 g/mol | 480 - 560 g/mol [2] | Increases |
| Water Solubility | High | Low to Moderate | Decreases[3] |
| Critical Micelle Conc. (CMC) | Higher | Lower | Decreases[3] |
| Primary Application | Household Detergents | Lubricant Additives, Oil Recovery[2] | Shifts to more oleophilic applications |
Table 2: Effect of Alpha-Olefin Feedstock on Polyalphaolefin (PAO) Lubricant Properties
| Property | PAO from 1-Decene (Typical) | PAO from 1-Dodecene | PAO from this compound (Expected) |
| Kinematic Viscosity @ 100°C | 4 - 10 cSt[9] | ~17 cSt | Significantly Higher (>100 cSt) |
| Viscosity Index (VI) | 135 - 160[10] | ~150 | High to Very High (>160)[8] |
| Pour Point | -60 to -45 °C[10] | ~ -54 °C | Higher (less favorable) |
| Volatility (Noack) | Low | Very Low | Extremely Low[8] |
Experimental Protocols
Protocol 1: Synthesis of Sodium Nonadecylbenzene Sulfonate
This protocol is a representative procedure and should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Stage 1: Friedel-Crafts Alkylation of Benzene with this compound
-
Objective: To synthesize nonadecylbenzene (NAB).
-
Materials:
-
This compound (C₁₉H₃₈)
-
Benzene (anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable acidic catalyst
-
Nitrogen gas supply
-
Quenching solution (e.g., ice water)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet.
-
Charge the flask with anhydrous benzene. The molar ratio of benzene to this compound should be between 3:1 and 10:1 to minimize dialkylation.[2]
-
Slowly add the catalyst (e.g., AlCl₃) to the stirred benzene.
-
Add this compound dropwise from the dropping funnel to the reaction mixture. Maintain the reaction temperature between 30-80°C.[2]
-
After the addition is complete, continue stirring the mixture for 2-6 hours at the set temperature to ensure complete reaction.[2]
-
Cool the reaction mixture and slowly pour it into a beaker containing ice water to quench the reaction and decompose the catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then a dilute sodium bicarbonate solution, followed by a final water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and unreacted olefin by vacuum distillation. The remaining product is nonadecylbenzene.
-
Stage 2: Sulfonation and Neutralization
-
Objective: To convert NAB into sodium nonadecylbenzene sulfonate.
-
Materials:
-
Nonadecylbenzene (from Stage 1)
-
Sulfur trioxide (SO₃) gas diluted in dry air or nitrogen
-
Sodium Hydroxide (NaOH) solution
-
Falling film reactor (preferred for industrial scale) or stirred tank reactor (for lab scale)
-
-
Procedure:
-
In a falling film reactor, introduce a thin film of NAB that flows down the reactor wall.[11]
-
Concurrently, introduce a stream of SO₃ gas diluted with dry air. The molar ratio of SO₃ to NAB should be carefully controlled (typically around 1.05:1) to achieve high conversion while minimizing the formation of by-products.
-
The reaction is highly exothermic; maintain the reaction temperature by cooling the reactor walls.
-
The resulting nonadecylbenzene sulfonic acid is collected at the bottom of the reactor.
-
Immediately neutralize the sulfonic acid by carefully adding it to a stirred solution of sodium hydroxide. Monitor the pH to ensure complete neutralization (pH ~7-8).
-
The final product is an aqueous paste or solution of sodium nonadecylbenzene sulfonate.
-
Protocol 2: Synthesis of Polyalphaolefin (PAO) from this compound
This is a generalized protocol for the oligomerization of an alpha-olefin. Catalyst selection and reaction conditions significantly impact the final product and must be optimized.
-
Objective: To synthesize a PAO base stock from this compound.
-
Catalyst System (Example): Boron Trifluoride (BF₃) with an alcohol co-catalyst (e.g., n-butanol).
-
Materials:
-
This compound (purified and dried)
-
Boron trifluoride (BF₃) gas
-
n-Butanol (dried)
-
Nitrogen gas supply
-
Catalyst for hydrogenation (e.g., Palladium on carbon, Pd/C)
-
Hydrogen gas supply
-
-
Procedure:
-
Oligomerization:
-
Charge a dry, nitrogen-purged reactor with purified this compound and the n-butanol co-catalyst.
-
Pressurize the reactor with nitrogen and begin vigorous stirring.
-
Introduce BF₃ gas below the liquid surface. The reaction is exothermic; control the temperature using a cooling jacket.
-
Maintain the reaction for a set period (e.g., 1-4 hours) to achieve the desired degree of oligomerization.[10]
-
Terminate the reaction by stopping the BF₃ flow and venting the reactor.
-
Wash the resulting oligomer mixture with water or a dilute caustic solution to remove the catalyst residue.
-
-
Hydrogenation:
-
Transfer the washed oligomer to a high-pressure hydrogenation reactor.
-
Add the Pd/C catalyst.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.
-
Heat the mixture under stirring to the desired temperature (e.g., 150-200°C) to saturate the double bonds.
-
After the reaction, cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
-
Fractionation:
-
Use vacuum distillation to separate the hydrogenated product into fractions based on viscosity (e.g., remove unreacted monomer and light oligomers).
-
-
Protocol 3: Characterization of Synthesized Products
-
Objective: To verify the structure and measure the key performance properties of the synthesized surfactant and lubricant.
-
Methods:
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., sulfonate group in LAS, saturated alkyl chains in PAO).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure, including the attachment point of the phenyl group in LAS and the branching structure in PAO.
-
For Surfactants:
-
Tensiometry (Wilhelmy Plate or Du Noüy Ring): To measure surface tension as a function of concentration and determine the Critical Micelle Concentration (CMC).
-
-
For Lubricants:
-
Viscometry (ASTM D445): To measure the kinematic viscosity at 40°C and 100°C.
-
Viscosity Index Calculation (ASTM D2270): To determine the VI from the kinematic viscosity measurements.
-
Pour Point Test (ASTM D97): To determine the lowest temperature at which the lubricant will flow.
-
-
Visualizations
References
- 1. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]
- 2. CN101318917A - Long chain (C18-C12) linear alkyl benzene sulfonate and method of preparing the same - Google Patents [patents.google.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. High viscosity polyalphaolefins | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 9. sylzyhg.com [sylzyhg.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1-Nonadecene in the Production of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion represents a significant challenge across numerous industries, leading to material degradation, operational failures, and substantial economic losses. The use of corrosion inhibitors is a primary strategy to mitigate these effects. This document details the application of 1-nonadecene, a long-chain alpha-olefin, as a versatile starting material for the synthesis of effective corrosion inhibitors. Due to its long hydrocarbon tail and a reactive double bond, this compound can be chemically modified to produce amphiphilic molecules that form protective films on metal surfaces, thereby preventing corrosion.
This application note provides two detailed synthetic pathways for converting this compound into potent corrosion inhibitors:
-
Sulfonation Pathway: Conversion of this compound to Sodium this compound Sulfonate, an anionic surfactant with excellent corrosion-inhibiting properties.
-
Imidazoline Pathway: A two-step synthesis involving the conversion of this compound to eicosanoic acid, followed by a condensation reaction with ethylenediamine to form a C19-imidazoline derivative, a well-established class of corrosion inhibitors.
Detailed experimental protocols, quantitative performance data for analogous compounds, and mechanistic diagrams are provided to guide researchers in the synthesis and evaluation of these this compound-based corrosion inhibitors.
Data Presentation
The following tables summarize the corrosion inhibition performance of long-chain olefin derivatives analogous to those synthesized from this compound. This data, gathered from various studies, provides an expected performance benchmark for the described protocols.
Table 1: Corrosion Inhibition Efficiency of Long-Chain Olefin Sulfonates
| Inhibitor | Concentration (ppm) | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| C16-18 Internal Olefin Sulfonate | Not Specified | Not Specified | Not Specified | Not Specified | 98.5 | [1] |
| C15-20 Internal Olefin Sulfonate | Not Specified | Not Specified | Not Specified | Not Specified | 97.8 | [1] |
| C20-24 Internal Olefin Sulfonate | Not Specified | Not Specified | Not Specified | Not Specified | 96.6 | [1] |
| C16-18 Alpha Olefin Sulfonate | Not Specified | Not Specified | Not Specified | Not Specified | 96.6 | [1] |
Table 2: Corrosion Inhibition Efficiency of Imidazoline-Based Inhibitors
| Inhibitor | Concentration (ppm) | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Oleic Acid Imidazoline | 10 | CO2-saturated 3% NaCl | N80 Steel | Not Specified | >95 | [2] |
| Oleic Acid Imidazoline | 500 | CO2-saturated 1.5% NaCl | Carbon Steel | Not Specified | 81 | [3] |
| Modified Imidazoline | 10 | CO2-saturated simulated brine | A3 Steel | Not Specified | 95.36 | [2] |
| Thia-Imidazoline Composite | 1000 | 3% NaCl + CO2/H2S | Not Specified | Not Specified | 98.49 | [1] |
Experimental Protocols
Pathway 1: Synthesis of Sodium this compound Sulfonate
This protocol describes a general method for the sulfonation of a long-chain alpha-olefin, which can be adapted for this compound. The process involves three main stages: sulfonation, hydrolysis, and neutralization.
Materials:
-
This compound (C19H38)
-
Sulfur trioxide (SO3)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (30%)
-
Nitrogen gas
Equipment:
-
Falling film reactor or a stirred glass reactor equipped with a gas inlet, thermometer, and dropping funnel
-
Neutralization vessel
-
Heating and stirring apparatus
Protocol:
-
Sulfonation:
-
Charge the reactor with this compound.
-
Purge the reactor with dry nitrogen gas.
-
Introduce a stream of gaseous sulfur trioxide diluted with nitrogen into the reactor while maintaining the reaction temperature between 25-35°C. The molar ratio of SO3 to this compound should be approximately 1.05:1.
-
Continuously stir the mixture during the addition of SO3. The reaction is typically rapid.
-
-
Hydrolysis:
-
Transfer the resulting viscous sulfonation product to a separate vessel.
-
Add deionized water to the product to form an emulsion. A typical mass-to-volume ratio of the sulfonated product to water is between 1:1 and 1:5.
-
Slowly heat the mixture to 50-80°C with stirring until the emulsion breaks and two layers are formed.
-
Separate and collect the lower aqueous layer containing the alkene sulfonic acid.
-
-
Neutralization:
-
Cool the aqueous solution of alkene sulfonic acid.
-
Slowly add a 30% sodium hydroxide solution to the stirred sulfonic acid solution to neutralize it to a pH of 7-8.
-
The resulting product is an aqueous solution of sodium this compound sulfonate. If a solid product is desired, the water can be removed by drying.
-
Pathway 2: Synthesis of C19-Imidazoline
This pathway involves two main steps: the conversion of this compound to eicosanoic acid via hydroformylation and oxidation, followed by the condensation of the carboxylic acid with ethylenediamine to form the imidazoline.
Step 1: Synthesis of Eicosanoic Acid from this compound
A. Hydroformylation of this compound to Eicosanal
Materials:
-
This compound
-
Rhodium-based catalyst (e.g., Rh(acac)(CO)2)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Solvent (e.g., toluene or another suitable non-polar solvent)
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 molar ratio)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Protocol:
-
Charge the autoclave with this compound, the rhodium catalyst, and the phosphine ligand in a suitable solvent. A typical catalyst loading is in the range of 50-200 ppm of rhodium based on the olefin. The ligand-to-rhodium molar ratio is typically between 10:1 and 100:1.
-
Seal the autoclave and purge it several times with nitrogen, followed by syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the mixture to the reaction temperature (e.g., 80-120°C) with vigorous stirring.
-
Maintain the reaction for a specified time (e.g., 4-12 hours) until the desired conversion is achieved. Monitor the reaction progress by gas chromatography if possible.
-
Cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting solution contains the C20 aldehyde (eicosanal). The solvent can be removed under reduced pressure.
B. Oxidation of Eicosanal to Eicosanoic Acid
Materials:
-
Eicosanal (from the previous step)
-
Oxidizing agent (e.g., potassium permanganate, Jones reagent, or a milder oxidant like sodium chlorite)
-
Appropriate solvent (e.g., acetone for Jones reagent, or a t-butanol/water mixture for sodium chlorite)
-
Acid for workup (e.g., dilute hydrochloric acid)
Protocol (using a mild oxidant, Pinnick-type oxidation):
-
Dissolve the crude eicosanal in a 1:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (as a hypochlorite scavenger) and sodium dihydrogen phosphate to the solution.
-
Slowly add an aqueous solution of sodium chlorite (80%) to the reaction mixture at room temperature with vigorous stirring.
-
Stir the reaction for 4-12 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with dilute HCl to pH 3-4 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude eicosanoic acid.
-
The crude product can be purified by recrystallization or chromatography.
Step 2: Synthesis of C19-Imidazoline from Eicosanoic Acid
Materials:
-
Eicosanoic acid
-
Ethylenediamine
-
Xylene (as a solvent to aid in water removal)
Equipment:
-
Three-neck round-bottom flask equipped with a Dean-Stark trap, condenser, thermometer, and nitrogen inlet.
-
Heating mantle and magnetic stirrer.
Protocol:
-
Combine eicosanoic acid and ethylenediamine in a molar ratio of approximately 1:1.2 in the three-neck flask.
-
Add xylene to the flask (approximately 20-30% of the total volume).
-
Heat the mixture to reflux (around 140-150°C) under a nitrogen atmosphere. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water is collected (typically 4-8 hours), indicating the completion of the cyclization to form the imidazoline ring.
-
Cool the reaction mixture and remove the xylene under reduced pressure to yield the crude C19-imidazoline.
Mandatory Visualizations
References
The Versatility of 1-Nonadecene: A Key Intermediate in Organic Synthesis
For Immediate Release
1-Nonadecene, a long-chain alpha-olefin, is a versatile chemical intermediate with significant applications in organic synthesis, catering to the needs of researchers, scientists, and drug development professionals. Its terminal double bond provides a reactive site for a wide array of chemical transformations, enabling the synthesis of a diverse range of valuable downstream products, including long-chain alcohols, aldehydes, ketones, epoxides, and polymers. This document provides detailed application notes and experimental protocols for several key reactions utilizing this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₈ | [1][2] |
| Molecular Weight | 266.51 g/mol | [1][2] |
| CAS Number | 18435-45-5 | [3] |
| Melting Point | 23 °C | [3] |
| Boiling Point | 329 °C at 760 mmHg | [3] |
| Density | 0.79 g/mL at 25 °C | [3] |
| Refractive Index | 1.445 at 20 °C | [3] |
Key Synthetic Applications and Protocols
This compound serves as a precursor in numerous important organic reactions. Below are detailed protocols for some of its key applications.
Wacker Oxidation to 2-Nonadecanone
The Wacker oxidation provides an efficient method for the conversion of terminal alkenes to methyl ketones. This reaction is highly valuable in the synthesis of fine chemicals and pharmaceutical intermediates.
Reaction Scheme:
Quantitative Data for Wacker Oxidation of a Long-Chain Alkene (1-Pentadecene as a model): [4]
| Parameter | Value |
| Starting Material | 1-Pentadecene |
| Key Reagents | PdCl₂, CuCl₂, O₂ |
| Solvent | DMF/H₂O |
| Reaction Time | ~24 hours |
| Yield | 65-75% |
| Purity | >95% |
Experimental Protocol (Adapted for this compound): [4]
-
In a round-bottom flask equipped with a magnetic stirrer and a balloon of oxygen, dissolve this compound (1 equivalent) in a mixture of dimethylformamide (DMF) and water.
-
Add palladium(II) chloride (PdCl₂, 0.1 equivalent) and copper(II) chloride (CuCl₂, 2 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere for approximately 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-nonadecanone.
Hydroboration-Oxidation to 1-Nonadecanol
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity, yielding the terminal alcohol from a terminal alkene. This method is highly efficient and avoids carbocation rearrangements.[5] The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) enhances the selectivity for the terminal alcohol.[6]
Reaction Scheme:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US5869417A - Process for preparing metallocene catalyst for polyolefin polymerization - Google Patents [patents.google.com]
- 3. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienomics.com [scienomics.com]
- 6. Brown Hydroboration [organic-chemistry.org]
Troubleshooting & Optimization
purification methods for 1-Nonadecene from reaction mixtures
Technical Support Center: Purification of 1-Nonadecene
Welcome to the technical support center for the purification of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a long-chain non-polar alkene, are vacuum fractional distillation, column chromatography, and low-temperature recrystallization. The best method depends on the nature of the impurities, the required purity level, and the scale of the reaction.
Q2: What are the key physical properties of this compound to consider during purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₉H₃₈[1] | - |
| Molecular Weight | 266.51 g/mol [2] | Affects volatility and diffusion rates. |
| Boiling Point | 329 °C @ 760 mmHg[3] | Atmospheric distillation is not ideal due to the high temperature. |
| 181 °C @ 10 mmHg[3] | Vacuum distillation is the preferred distillation method. | |
| Melting Point | 23 °C[3][4][5] | Allows for low-temperature recrystallization as a purification option. |
| Density | 0.79 g/mL at 25 °C[3][4][5] | - |
| Solubility | Insoluble in water; Soluble in alcohols and organic solvents[1][3] | Guides solvent selection for chromatography and recrystallization. |
Q3: My this compound sample is degrading or polymerizing at high temperatures. What should I do?
A3: High temperatures can cause long-chain alkenes to polymerize or decompose[6]. To avoid this, use vacuum distillation, which significantly lowers the boiling point[7]. If thermal instability is a major concern, non-thermal methods like column chromatography or low-temperature recrystallization are better alternatives.
Q4: How do I choose the right solvent for column chromatography?
A4: For normal-phase column chromatography of the non-polar this compound, use a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. This compound will elute quickly. Start with a very non-polar solvent, like hexane or petroleum ether, and gradually increase polarity if needed to elute more polar impurities.[7][8][9]
Q5: this compound is an oil at room temperature. Can I still use recrystallization?
A5: Yes. Since the melting point of this compound is 23 °C, you can perform recrystallization at or below this temperature[3][10]. This involves dissolving the compound in a suitable solvent at a slightly elevated temperature and then cooling it in an ice bath or refrigerator to induce crystallization.
Troubleshooting Guides
Troubleshooting Vacuum Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Broad Fractions | - Insufficient column efficiency.- Distillation rate is too fast.- Unstable vacuum. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.[11]- Check all seals and connections for leaks; use a vacuum regulator. |
| Bumping / Unstable Boiling | - Lack of boiling chips or inadequate stirring.- Superheating of the liquid. | - Add fresh boiling chips or use a magnetic stir bar for smooth boiling.- Ensure uniform heating with a heating mantle and sand or oil bath. |
| Product Solidifies in Condenser | - The melting point of this compound is near room temperature.- Cooling water is too cold. | - Use room temperature water for the condenser instead of chilled water.- Gently warm the outside of the condenser with a heat gun to melt the solid and allow it to flow into the collection flask. |
| No Product Distilling Over | - Vacuum is too high (pressure too low), causing the boiling point to be below the temperature of the condenser.- Thermometer placed incorrectly. | - Slightly reduce the vacuum level.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound Elutes with Impurities | - Solvent is too polar.- Column is overloaded. | - Start with a 100% non-polar solvent (e.g., hexane). If separation is still poor, consider using a less active adsorbent like neutral alumina.[8][9]- Use a larger column or load less crude material. A common rule is a 20:1 to 50:1 ratio of adsorbent to sample weight.[8] |
| Tailing of Bands | - Sample is too concentrated.- Interactions with acidic sites on silica gel. | - Load the sample in a smaller volume of solvent.- Add a very small amount (~0.1-1%) of a neutralizer like triethylamine to the mobile phase if acidic impurities are suspected of causing tailing. |
| Cracking or Channeling of the Adsorbent Bed | - Poor column packing.- Solvent polarity changed too abruptly. | - Pack the column carefully as a slurry to ensure a uniform bed.- When running a solvent gradient, increase the polarity gradually.[8] |
| Very Slow Elution | - Adsorbent particle size is too small.- Solvent is not polar enough to move any components. | - Use flash chromatography (applying pressure) to speed up elution.- If no compounds are eluting, slightly increase the polarity of the mobile phase (e.g., adding 1-2% ethyl acetate to hexane).[9] |
Troubleshooting Low-Temperature Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | - Solution is supersaturated at a temperature above the product's melting point.- Cooling is too rapid.- Impurities are present. | - Add a small amount of additional solvent to the hot solution before cooling.[12]- Allow the solution to cool slowly. Do not place it directly into an ice bath from a high temperature.[13]- Attempt to purify further with another method (e.g., chromatography) before recrystallization. |
| No Crystals Form Upon Cooling | - Too much solvent was used.- Solution is not saturated. | - Evaporate some of the solvent to concentrate the solution and try cooling again.[13]- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a seed crystal of pure this compound. |
| Poor Recovery of Product | - this compound has significant solubility in the solvent even at low temperatures.- Crystals were washed with warm solvent. | - Ensure the solution is cooled sufficiently (e.g., in an ice-salt bath).- Choose a different solvent where the product is less soluble when cold.- Wash the collected crystals with a minimal amount of ice-cold solvent.[13] |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This method is ideal for separating this compound from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are greased and sealed properly.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Fraction Collection: As the temperature rises, monitor the thermometer in the distillation head. Collect any low-boiling impurities as a forerun fraction. When the temperature stabilizes at the boiling point of this compound (approx. 181 °C at 10 mmHg), switch to a new receiving flask to collect the pure product.[3]
-
Shutdown: Once the this compound has been collected, remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating this compound from more polar impurities.
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation. For this compound, start with 100% hexane or petroleum ether. The target Rf for the product should be around 0.3-0.4.
-
Column Packing: Secure a glass chromatography column vertically. Fill it with the chosen non-polar solvent. In a separate beaker, prepare a slurry of silica gel in the same solvent. Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent. Carefully add this solution to the top of the silica bed using a pipette.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure using a pump or air line to force the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[7]
-
Analysis: Spot each collected fraction on a TLC plate to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Low-Temperature Recrystallization
This method is effective if suitable solvents are found and impurities have different solubility profiles.
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal volume of a hot solvent (e.g., acetone, ethyl acetate, or a hexane/acetone mixture). The ideal solvent dissolves the compound when hot but not when cold.[12][14]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Heat the chosen solvent and add the minimum amount of hot solvent required to completely dissolve the sample.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath (0 °C) or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Allow the crystals to dry completely under vacuum or in a desiccator.
Visualizations
Caption: General workflow for selecting a this compound purification method.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. CAS 18435-45-5: this compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound, 18435-45-5 [thegoodscentscompany.com]
- 4. This compound | 18435-45-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. rubingroup.org [rubingroup.org]
- 13. Home Page [chem.ualberta.ca]
- 14. Recrystallization [sites.pitt.edu]
Technical Support Center: Purification of 1-Nonadecene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-nonadecene, with a specific focus on the removal of oligomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are oligomeric impurities and how do they form in this compound?
Oligomers are molecules consisting of a few repeating monomer units. In the context of this compound (a C19 monomer), oligomeric impurities are primarily dimers (C38), trimers (C57), and other higher-order structures. These impurities typically form during the synthesis of this compound through processes like acid-catalyzed or transition metal-catalyzed oligomerization of shorter-chain alpha-olefins.[1] The reaction conditions, catalyst choice, and residence time can all influence the extent of oligomer formation.
Q2: Why is it important to remove oligomeric impurities from this compound for pharmaceutical applications?
In pharmaceutical and drug development applications, the purity of starting materials and intermediates is critical. Oligomeric impurities can:
-
Affect Reaction Stoichiometry: The presence of higher molecular weight oligomers can lead to inaccurate molar calculations, affecting the yield and purity of subsequent reaction products.
-
Interfere with Downstream Processes: Oligomers may have different physical properties (e.g., boiling point, solubility) that can complicate further purification steps.
-
Introduce Toxicological Concerns: The toxicological profile of the oligomeric impurities may be unknown or different from that of this compound, posing a safety risk.
-
Impact Final Product Quality: Impurities can affect the crystal structure, stability, and overall quality of the active pharmaceutical ingredient (API).
Q3: What are the primary methods for removing oligomeric impurities from this compound?
The most common and effective methods for removing oligomeric impurities from this compound are:
-
Fractional Vacuum Distillation: This technique separates compounds based on differences in their boiling points. Since oligomers have significantly higher boiling points than the this compound monomer, distillation under reduced pressure (vacuum) is effective for separating them.[2][3][4]
-
Flash Column Chromatography: This is a form of preparative column chromatography that uses pressure to speed up the separation. It is a versatile technique for separating compounds with different polarities.[5][6]
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique that can be scaled up to purify larger quantities of material.[7]
Q4: How can I analyze the purity of this compound and quantify the oligomeric impurities?
Several analytical techniques can be used to assess the purity of this compound and quantify oligomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can effectively separate this compound from its lower-order oligomers and provide quantitative data.[8][9][10][11]
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, RI, or MS): HPLC can be used to separate non-volatile oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound and may help in identifying and quantifying certain impurities if their signals are resolved.[7]
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause | Recommended Solution |
| Poor Separation (Oligomers in Distillate) | Boiling points of the monomer and dimer are too close at the operating pressure. | Increase the vacuum (lower the pressure) to increase the boiling point difference between this compound and its dimer. Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[12] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[12] | |
| Bumping or Unstable Boiling | Uneven heating or lack of nucleation sites. | Use a stirring hot plate with a magnetic stir bar or add boiling chips to the distillation flask to ensure smooth boiling.[13] |
| Product Degradation (Discoloration) | Distillation temperature is too high, causing thermal decomposition. | Perform the distillation under a higher vacuum to lower the boiling point of this compound.[2] Ensure the system is free of oxygen by purging with an inert gas like nitrogen or argon before heating. |
Flash Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Co-elution of this compound and Oligomers | Inappropriate solvent system (eluent). | This compound and its oligomers are non-polar. Use a non-polar stationary phase like silica gel and a non-polar eluent system. Start with a very non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a small amount of a slightly more polar solvent (e.g., toluene or dichloromethane) if necessary. An isocratic elution with a non-polar solvent is often sufficient.[5][14] |
| Poor Resolution | Improper column packing or sample loading. | Ensure the silica gel is packed uniformly to avoid channeling. Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column in a narrow band. For samples with low solubility, consider dry loading where the sample is pre-adsorbed onto a small amount of silica gel.[15] |
| Tailing of Peaks | Active sites on the silica gel interacting with the double bond of the alkene. | While less common for non-polar compounds, if tailing is observed, consider deactivating the silica gel by pre-treating it with a small amount of a modifier like triethylamine in the eluent.[5] |
| Compound Not Eluting | Eluent is not strong (polar) enough. | This is unlikely for this compound and its oligomers on a normal-phase column. If this occurs, it may indicate the presence of highly polar impurities. A gradient elution with increasing polarity can be used to elute all components. |
Data Presentation
Table 1: Comparison of Purification Methods for Removing Oligomeric Impurities from this compound
| Parameter | Fractional Vacuum Distillation | Flash Column Chromatography | Preparative HPLC |
| Principle of Separation | Boiling Point Difference | Adsorption/Polarity | Partitioning/Polarity |
| Typical Purity Achieved | >99% | >98% | >99.5% |
| Yield | High (>90%) | Moderate to High (70-95%) | Moderate (60-80%) |
| Scale | Milligrams to Kilograms | Milligrams to Grams | Milligrams to Grams |
| Processing Time | Hours | Hours | Hours to Days |
| Solvent Consumption | Low | High | Very High |
| Cost | Low to Moderate | Moderate | High |
| Key Advantage | Scalable, low solvent use | Versatile, good for a range of impurities | Highest resolution |
| Key Disadvantage | Requires significant boiling point difference | High solvent consumption, labor-intensive | Expensive, lower throughput |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To separate this compound from its higher-boiling oligomeric impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Observe the temperature at the distillation head. The temperature should rise and stabilize as the this compound begins to distill. The boiling point of this compound is approximately 181 °C at 10 mmHg.
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Monitor the temperature closely. A sharp increase in temperature after the main fraction has been collected indicates that higher-boiling impurities (oligomers) are beginning to distill. Stop the distillation at this point.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the collected fractions by GC-MS to confirm purity.
Protocol 2: Flash Column Chromatography for this compound Purification
Objective: To remove oligomeric and other impurities from this compound based on polarity.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Flash chromatography column
-
Eluent (e.g., hexanes, heptane)
-
Pressurized air or nitrogen source
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Develop a suitable eluent system using thin-layer chromatography (TLC). For non-polar compounds like this compound and its oligomers, start with 100% hexanes or heptane. The goal is to have the this compound spot move off the baseline (Rf ~ 0.3-0.4) while the oligomers remain closer to the origin.
-
Column Packing: Pack the flash column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution by spotting fractions on a TLC plate and visualizing under UV light (if applicable) or with a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Confirm the purity of the combined fractions using GC-MS.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. Fair Look at Coordination Oligomerization of Higher α-Olefins [mdpi.com]
- 2. britannica.com [britannica.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. energyeducation.ca [energyeducation.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. Preparative liquid chromatographic separation of the oligomers of nonoxynol-9 and their characterization by 1H-NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. jackwestin.com [jackwestin.com]
- 14. youtube.com [youtube.com]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Challenges of 1-Nonadecene Polymerization in Nanocrystal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with 1-nonadecene (ODE) polymerization during high-temperature nanocrystal synthesis.
Troubleshooting Guide
This guide addresses common issues related to the unwanted polymerization of this compound (ODE) during nanocrystal synthesis, a frequent side reaction at elevated temperatures (120–320 °C).[1][2][3][4][5][6][7] This polymerization results in a poly(1-octadecene) (poly(ODE)) byproduct that is often difficult to separate from the desired nanocrystals due to their comparable sizes and solubilities.[8][2][3][4][6][7][9][10]
Issue 1: Unexpected Aliphatic Signals in ¹H NMR of Purified Nanocrystals
-
Question: My purified nanocrystal sample shows unexpectedly high integrals for aliphatic proton signals (-CH2- and -CH3) in the ¹H NMR spectrum, suggesting an impurity. Standard purification by precipitation/redispersion cycles does not resolve this. What is the likely cause and solution?
-
Answer:
-
Likely Cause: Your sample is likely contaminated with poly(1-octadecene) (poly(ODE)).[9] At the high temperatures used for nanocrystal synthesis, 1-octadecene can spontaneously polymerize.[2][3][4][5][6][7] This polymeric byproduct has similar solubility and size to ligand-capped nanocrystals, making it difficult to remove with standard purification techniques like precipitation/redispersion or size-exclusion chromatography.[8][2][3][4][6][7][9]
-
Solutions:
-
Solvent Substitution (Preventative): The most effective solution is to prevent the formation of poly(ODE) by replacing 1-octadecene with a saturated, aliphatic solvent that does not have a polymerizable double bond.[1][8][2][3][4][6][7][9][10]
-
Post-Synthesis Ligand Exchange and Purification (Remedial): If 1-octadecene is essential for the reaction (e.g., as a reagent), a post-synthesis purification method can be employed. This involves exchanging the native hydrophobic ligands on the nanocrystal surface with more polar ligands. This changes the nanocrystal's solubility, allowing for selective precipitation and separation from the nonpolar poly(ODE).[1][8][2][4][6][7][9][10]
-
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for identifying and resolving poly(ODE) contamination.
Frequently Asked Questions (FAQs)
Q1: At what temperatures does 1-octadecene polymerization become a significant issue?
A1: The polymerization of 1-octadecene can occur at temperatures commonly used in high-temperature nanocrystal synthesis, typically ranging from 120 °C to 320 °C.[1][8][3][5][7] The rate of polymerization increases with higher temperatures.[8][2]
Q2: What are suitable alternative solvents to 1-octadecene to avoid polymerization?
A2: Saturated aliphatic solvents are excellent alternatives as they lack the double bond necessary for polymerization.[8][9][10] Recommended options include:
-
n-Hexadecane: Liquid at room temperature with a boiling point of 287 °C.[8][9]
-
n-Octadecane: Has a similar boiling point to ODE (317 °C) but is a solid at room temperature, which might require adjustments to experimental setups.[8][9]
-
Squalane (2,6,10,15,19,23-hexamethyltetracosane): A branched, saturated hydrocarbon that is liquid at room temperature and has a high boiling point (350 °C).[8][9]
Q3: Why are standard purification methods like precipitation/redispersion ineffective at removing poly(ODE)?
A3: Poly(ODE) and nanocrystals capped with hydrophobic ligands have very similar sizes and polarities.[1][2][3][4][6][7][9][10] This makes it difficult to selectively precipitate one without the other using common solvent/non-solvent systems. Size-exclusion chromatography also often fails to separate them effectively due to their comparable hydrodynamic radii.[8][2][4][6][7]
Q4: Can catalysts in my reaction mixture influence the rate of poly(ODE) formation?
A4: Yes, certain precursors can catalyze the polymerization of olefins. For instance, titanium halide precursors have been noted to potentially increase the production of poly(ODE) during the synthesis of TiO2 nanocrystals.[8]
Data Presentation
Table 1: Temperature Dependence of 1-Octadecene (ODE) Polymerization
This table summarizes the conversion of 1-octadecene to poly(1-octadecene) after 24 hours at various temperatures and the corresponding yield of the polymer after precipitation with acetone.
| Reaction Temperature (°C) | Conversion of ODE (%) | Yield of Poly(ODE) (%) |
| 120 | 0.64 | 0.1 |
| 160 | 6.58 | 3.4 |
| 240 | 24.01 | 14.8 |
| 320 | 88.51 | 66.3 |
| Data sourced from Dhaene et al., 2019.[2] |
Table 2: Yield of Poly(ODE) Precipitation with Different Non-Solvents
This table shows the recovered yield of poly(ODE) (synthesized at 240 °C for 24 hours) when precipitated with different common non-solvents.
| Non-Solvent | Recovered Yield of Poly(ODE) (%) |
| Acetone | 14.80 |
| Ethanol | 15.61 |
| Isopropanol | 10.04 |
| Methyl Acetate | 9.22 |
| Data sourced from Dhaene et al., 2019.[2] |
Experimental Protocols
Protocol: Post-Synthesis Ligand Exchange and Purification to Remove Poly(ODE)
This protocol describes a general method to separate nanocrystals from poly(ODE) by exchanging native hydrophobic ligands (e.g., oleate) with more polar phosphonic acid ligands, thereby altering the nanocrystals' solubility.
Workflow for Ligand Exchange and Purification
Caption: Experimental workflow for the purification of nanocrystals from poly(ODE).
Methodology:
-
Ligand Addition: To the nanocrystal dispersion (in a solvent like chloroform), add a slight excess of a polar ligand, such as (6-[2-[2-(2-methoxy-ethoxy)-ethoxy]-ethoxy]hexyl) phosphonic acid.[8] The amount of polar ligand to add can be determined based on the initial concentration of the native surface ligands.
-
Facilitate Exchange: Sonicate the mixture for approximately 10 minutes to promote the exchange of the native hydrophobic ligands with the new polar ligands on the nanocrystal surface.[11]
-
Selective Precipitation: Add a non-polar non-solvent, such as hexanes, to the mixture until the nanocrystals precipitate.[8][9] Due to their new, more polar surface chemistry, the nanocrystals will be less soluble in the non-polar medium. The nonpolar poly(ODE) will remain dissolved.[8][9]
-
Separation: Centrifuge the mixture to pellet the precipitated nanocrystals. Carefully decant and discard the supernatant, which contains the dissolved poly(ODE).[8][9]
-
Washing (Optional but Recommended): To ensure complete removal of the poly(ODE), the nanocrystal pellet can be washed by redispersing it in a minimal amount of a suitable polar solvent and then re-precipitating with the non-polar non-solvent.
-
Final Redispersion: Redisperse the purified nanocrystal pellet in an appropriate polar solvent (e.g., chloroform) for storage and characterization.[8][9]
-
Verification: Use ¹H NMR to confirm the absence of the sharp aliphatic signals characteristic of poly(ODE) and the presence of the new bound (broadened) ligand signals.[8]
References
- 1. Making sure you're not a bot! [tib.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) The trouble with ODE : polymerization during nanocrystal synthesis (2019) | Evert Dhaene | 79 Citations [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. The trouble with ODE : polymerization during nanocrystal synthesis [biblio.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing 1-Nonadecene-Mediated Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-nonadecene in their synthesis reactions, particularly for nanoparticle formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound, a long-chain alkene, primarily serves as a high-boiling point solvent in the synthesis of colloidal nanoparticles. Its high boiling point (approximately 327°C) allows for high reaction temperatures (typically between 120°C and 320°C), which are often necessary for the thermal decomposition of precursors and the crystalline growth of nanoparticles.[1][2] It is considered a non-coordinating solvent, meaning it does not strongly bind to the surface of the nanoparticles, leaving this role to other capping ligands present in the reaction mixture.
Q2: Are there any known side reactions of this compound under typical synthesis conditions?
A2: Yes, a significant issue with using this compound, and similar long-chain alkenes like 1-octadecene, is its tendency to polymerize at the high temperatures used for nanoparticle synthesis.[1][2] This results in the formation of poly(this compound), a waxy byproduct that can be difficult to separate from the desired nanoparticles due to similar solubilities.[1][2]
Q3: How does this compound affect the properties of the synthesized nanoparticles?
A3: As a solvent, this compound influences the reaction kinetics, and consequently, the size, shape, and size distribution of the resulting nanoparticles. The high reaction temperatures it enables can lead to better crystallinity. However, the viscosity and heat transfer characteristics of this compound can also impact the homogeneity of the reaction mixture, which in turn affects the uniformity of the nanoparticles.
Q4: What are the key safety considerations when working with this compound at high temperatures?
A4: Due to its high boiling point, this compound is often used at temperatures where it can become volatile. It is crucial to work in a well-ventilated fume hood to avoid inhaling any vapors. Standard personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn. Care should be taken to avoid contact with hot liquids and surfaces. For detailed safety information, refer to the material safety data sheet (MSDS) for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad nanoparticle size distribution | 1. Inhomogeneous temperature distribution in the reaction flask.2. Slow injection of precursors.3. Inefficient mixing. | 1. Ensure uniform heating with a well-fitted heating mantle and use a thermocouple to monitor the internal temperature.2. Inject precursors rapidly and directly into the hot solvent to promote burst nucleation.3. Use a properly sized stir bar and ensure vigorous stirring throughout the reaction. |
| Nanoparticle aggregation | 1. Insufficient capping ligand concentration.2. Ineffective capping ligand for the specific nanoparticle material.3. Post-synthesis processing (e.g., washing with a non-solvent that causes precipitation). | 1. Increase the concentration of the capping ligand (e.g., oleic acid, oleylamine).2. Experiment with different capping ligands to find one that provides better steric or electrostatic stabilization.3. Carefully select the anti-solvent used for precipitation and consider resuspending the nanoparticles in a suitable solvent immediately after centrifugation. |
| Difficulty in purifying nanoparticles from this compound and its polymer byproduct | 1. Similar solubility of nanoparticles and poly(this compound) in common organic solvents.2. Ineffective precipitation/redispersion cycles. | 1. Alternative Solvent: Consider replacing this compound with a saturated aliphatic solvent like octadecane, which is less prone to polymerization.[1][2]2. Ligand Exchange: Perform a ligand exchange to replace the hydrophobic native ligands with polar ones. This will make the nanoparticles soluble in polar solvents, while the poly(this compound) remains in the non-polar phase, allowing for separation.[1][2]3. Size Exclusion Chromatography: While challenging, this technique can sometimes separate the nanoparticles from the polymer. |
| Low or no nanoparticle yield | 1. Reaction temperature is too low for precursor decomposition.2. Impure or degraded precursors.3. Incorrect reaction time. | 1. Gradually increase the reaction temperature, monitoring for color changes that indicate nanoparticle formation.2. Ensure the purity of precursors and store them under appropriate conditions.3. Optimize the reaction time; samples can be taken at different time points to determine the optimal duration for nanoparticle growth. |
| Inconsistent batch-to-batch results | 1. Variations in heating rate and final temperature.2. Inconsistent precursor injection rate or volume.3. Differences in the purity of reagents or solvents. | 1. Use a temperature controller to ensure a consistent heating profile for each reaction.2. Standardize the injection procedure to be as rapid and consistent as possible.3. Use reagents and solvents from the same batch for a series of experiments to minimize variability. |
Experimental Protocols
General Protocol for the Synthesis of Metal Oxide Nanoparticles using this compound
This protocol provides a general guideline for the thermal decomposition of a metal acetylacetonate precursor. The specific amounts, temperatures, and times will need to be optimized for the desired nanoparticle size and composition.
Materials:
-
Metal(III) acetylacetonate (e.g., Fe(acac)₃)
-
1,2-alkanediol (e.g., 1,2-hexadecanediol) as a reducing agent
-
Oleic acid (capping ligand)
-
Oleylamine (capping ligand)
-
This compound (solvent)
-
Ethanol (for precipitation)
-
Hexane (for redispersion)
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser, thermocouple, and a magnetic stir bar, combine the metal acetylacetonate, 1,2-alkanediol, oleic acid, oleylamine, and this compound.
-
Stir the mixture under a gentle flow of inert gas (e.g., nitrogen or argon).
-
Heat the mixture to 200°C and maintain this temperature for 30-120 minutes to ensure the formation of a homogeneous precursor solution.
-
Increase the temperature to reflux (e.g., 300°C) and hold for 30-60 minutes. The color of the solution should change, indicating the formation of nanoparticles.
-
After the desired reaction time, cool the mixture to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Discard the supernatant and wash the nanoparticle pellet with ethanol multiple times.
-
Redisperse the final product in a non-polar solvent like hexane for storage.
Quantitative Data Summary for Typical Nanoparticle Synthesis
| Parameter | Typical Range | Effect on Nanoparticle Size |
| Reaction Temperature | 200 - 320 °C | Higher temperature generally leads to faster growth and larger nanoparticles. |
| Reaction Time | 10 - 120 minutes | Longer reaction time typically results in larger nanoparticles. |
| Precursor Concentration | 0.1 - 2.0 mmol | Higher concentration can lead to a higher nucleation rate and potentially smaller, more numerous nanoparticles, or Ostwald ripening and larger particles. |
| Ligand-to-Precursor Ratio | 1:1 to 10:1 | Higher ratios can slow down particle growth, leading to smaller nanoparticles. |
| Heating Rate | 5 - 20 °C/min | A faster heating rate can lead to a more defined nucleation event and a narrower size distribution. |
Visualizations
Caption: General experimental workflow for nanoparticle synthesis using this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound-mediated synthesis.
References
Technical Support Center: 1-Nonadecene High-Temperature Reactions
Welcome to the technical support center for handling 1-Nonadecene in high-temperature experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound at elevated temperatures?
A1: At high temperatures, this compound, as a linear alpha-olefin, is susceptible to several side reactions that can affect product yield and purity. The most common are:
-
Isomerization: The double bond migrates from the alpha (C1) position to form more thermodynamically stable internal olefins (e.g., 2-nonadecene, 3-nonadecene, etc.).[1][2]
-
Polymerization: Molecules of this compound can react with each other to form oligomers or polymers, especially at temperatures of 120°C and above.[3]
-
Oxidation: In the presence of oxygen, this compound can oxidize to form peroxides, aldehydes, ketones, and alcohols. This can lead to discoloration and the formation of undesirable byproducts.[4]
-
Cyclization and Cracking: At very high temperatures, intramolecular reactions can lead to the formation of cyclic compounds, and the carbon chain can break (crack), leading to smaller molecules.[2][5]
Q2: What is the most common side reaction, and at what temperature does it become significant?
A2: Isomerization to internal olefins is the most common side reaction and can occur at relatively moderate temperatures.[1] Polymerization becomes a significant concern at temperatures above 120°C, with the rate increasing dramatically as the temperature rises further.[3] For example, the related 1-octadecene shows minimal polymerization at 120°C but significant conversion at 240°C and above.[3]
Q3: How can I prevent the isomerization of the double bond in this compound?
A3: To minimize isomerization, consider the following:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many processes, maintaining temperatures between 60-80°C can significantly reduce isomerization.[1][6]
-
Catalyst Selection: If using a metal catalyst, choose one known for high selectivity and low isomerization activity. Specific ligands on the metal center can suppress alkene isomerization.[6][7]
-
pH Control: Avoid strongly acidic or basic conditions, as both can catalyze double bond migration.[6][8] If necessary, use a buffered system to maintain a neutral pH.[6]
Q4: My this compound solution is turning yellow and has a sharp odor. What's happening?
A4: A yellow color and a sharp, unpleasant odor are classic signs of oxidation.[4] This occurs when this compound reacts with oxygen from the air, forming peroxides and other oxygenated compounds like carbonyls.[1][4] These impurities can inhibit subsequent reactions or act as unwanted initiators.[1][8] To prevent this, always store and handle this compound under an inert atmosphere, such as nitrogen or argon.[4]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Formation of Unwanted Polymers
-
Symptoms: You observe a significant increase in the viscosity of your reaction mixture, or you isolate a waxy, high-molecular-weight solid along with your target product.
-
Root Cause: Spontaneous, thermally-induced free-radical polymerization of this compound. This process is accelerated at temperatures above 120°C.[3]
-
Solutions:
-
Lower Reaction Temperature: Determine the minimum temperature required for your desired reaction and avoid exceeding it.[9]
-
Use a Radical Inhibitor: Add a free-radical scavenger like Butylated Hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) to the reaction mixture in small quantities (e.g., 50-200 ppm).[6][10]
-
Change the Solvent: If this compound is being used as a high-boiling solvent, consider replacing it with a saturated, aliphatic solvent of a similar boiling point (e.g., squalane, long-chain alkanes) to prevent its participation in polymerization.[3]
-
Maintain an Inert Atmosphere: Oxygen can initiate polymerization. Ensure your reaction setup is properly purged with nitrogen or argon.
-
Issue 2: Low Yield of the Alpha-Olefin Product (Isomer Contamination)
-
Symptoms: GC-MS or NMR analysis of your product shows multiple peaks corresponding to different isomers of nonadecene, reducing the purity of your desired this compound product.
-
Root Cause: Isomerization of the double bond from the terminal position to internal positions, which is often catalyzed by heat, acid/base traces, or certain metals.[1][6]
-
Solutions:
-
Optimize Temperature: Run a temperature screening experiment to find the optimal balance between reaction rate and isomerization. Lower temperatures generally favor the alpha-olefin.[1][2]
-
Purify Reagents: Ensure all reagents and solvents are free from acidic or basic impurities. If necessary, pass them through a neutral alumina plug before use.
-
Avoid Incompatible Catalysts: If using a catalyst, screen for options that do not promote isomerization. For example, some palladium catalysts at high temperatures are known to cause this issue.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving side reactions with this compound.
Caption: Troubleshooting workflow for this compound side reactions.
Experimental Protocols
Protocol 1: General Setup for Minimizing Side Reactions
This protocol details a standard setup for running a high-temperature reaction while minimizing oxidation and thermally-induced side reactions.
Workflow Diagram
Caption: Experimental workflow for inert atmosphere, high-temp reaction.
Methodology:
-
Glassware Preparation: Assemble all necessary glassware (e.g., three-neck flask, condenser, thermometer). Ensure all components are thoroughly dried in an oven at >100°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line or a manifold providing a dual vacuum/inert gas (Nitrogen or Argon) supply.
-
Purging: Subject the empty flask to at least three cycles of vacuum followed by backfilling with the inert gas to completely remove atmospheric oxygen and moisture.
-
Reagent Addition: Introduce the this compound, any solvents, and other reagents via syringe or cannula under a positive pressure of inert gas. If required, add a radical inhibitor (e.g., BHT) at this stage.
-
Heating and Reaction: Immerse the flask in a heating mantle or oil bath equipped with a temperature controller. Slowly raise the temperature to the desired setpoint while maintaining gentle stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots periodically using a nitrogen-purged syringe.
-
Cooldown: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature under the inert atmosphere before proceeding with the workup.
Quantitative Data
The tendency for alpha-olefins to polymerize is highly dependent on temperature. The table below summarizes the conversion of 1-octadecene (an olefin with similar properties to this compound) to its polymer at various temperatures after 24 hours.
| Reaction Temperature (°C) | Conversion to Polymer (%) after 24h |
| 120 | 0.64 |
| 160 | 6.58 |
| 240 | 24.01 |
| 320 | 88.51 |
| Data adapted from a study on 1-octadecene polymerization.[3] |
This data clearly illustrates that to avoid significant polymer formation, reaction temperatures should ideally be kept below 240°C, and for high-purity applications, below 160°C if possible.[3]
References
- 1. NAO Frequently Asked Questions | Chevron Phillips Chemical [cpchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. shell.com [shell.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. US3094570A - C10-c20 alpha-olefin treatment with h2so4 for removal of free radical inhibitors - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of Nanoparticles Synthesized in 1-Nonadecene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in purifying nanoparticles synthesized in 1-Nonadecene.
FAQs and Troubleshooting Guides
Q1: My purified nanoparticles show a broad size distribution and inconsistent characterization results. What could be the cause?
A significant challenge in using this compound as a high-boiling point solvent is its tendency to polymerize at elevated temperatures (typically above 120°C), forming poly(this compound). This polymer is often difficult to separate from hydrophobically-ligated nanoparticles due to their similar sizes and solubilities in common organic solvents.[1][2] Standard purification methods like simple precipitation and redispersion cycles may be insufficient to remove this polymeric impurity, leading to contaminated samples and unreliable downstream applications.
Q2: How can I confirm the presence of poly(this compound) in my nanoparticle sample?
The presence of poly(this compound) can be identified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thermogravimetric Analysis (TGA).[3][4][5] In ¹H NMR, the polymer will show characteristic aliphatic proton signals that can overlap with those of the native ligands, but a quantitative analysis can reveal an excess of aliphatic content. TGA can also be employed to quantify the amount of organic material (ligands and polymer) on the nanoparticle surface by measuring weight loss upon heating.[3][5][6][7]
Q3: What are the primary strategies for removing poly(this compound) and other impurities?
The two most effective strategies for obtaining high-purity nanoparticles are:
-
Solvent Washing and Precipitation: This involves repeatedly washing the nanoparticles with a solvent system that selectively dissolves the impurities while causing the nanoparticles to precipitate.
-
Ligand Exchange: This method alters the surface chemistry of the nanoparticles, changing their solubility and allowing for their separation from the nonpolar poly(this compound).[1][8]
The choice of method depends on the nature of your nanoparticles and their surface ligands.
Q4: I am observing significant aggregation of my nanoparticles during the purification process. How can I prevent this?
Nanoparticle aggregation during purification is a common issue that can be mitigated by:
-
Careful Solvent Selection: Use of appropriate anti-solvents that induce precipitation without causing irreversible aggregation.
-
pH Adjustment: For charged nanoparticles, adjusting the pH of the dispersion can enhance electrostatic repulsion and prevent aggregation.
-
Controlled Centrifugation: Using the minimum required centrifugation speed and time to pellet the nanoparticles can reduce the compressive forces that lead to aggregation.[9] Resuspension should be gentle, potentially aided by brief sonication.
-
Use of Stabilizers: In some cases, adding a small amount of a stabilizing agent to the washing solvent can help prevent aggregation.
Experimental Protocols
Below are detailed protocols for key purification techniques.
Protocol 1: Purification via Ligand Exchange and Solvent Washing
This protocol is a robust method for removing poly(this compound) by rendering the nanoparticles soluble in a different solvent phase than the polymer.
Objective: To replace the native hydrophobic ligands with hydrophilic ligands, facilitating the separation of nanoparticles from nonpolar impurities.
Materials:
-
Crude nanoparticle solution in this compound
-
Hydrophobic-to-hydrophilic exchange ligand (e.g., 3-mercaptopropionic acid for gold nanoparticles)
-
An appropriate solvent for the ligand exchange reaction (e.g., chloroform or toluene)
-
A polar anti-solvent (e.g., ethanol or acetone) to precipitate the nanoparticles
-
A nonpolar solvent for washing (e.g., hexane)
-
A polar solvent for final dispersion (e.g., deionized water or ethanol)
-
Centrifuge and centrifuge tubes
Procedure:
-
Initial Precipitation: Add a 3-4 fold excess of a polar anti-solvent (e.g., ethanol) to the crude nanoparticle solution to precipitate the nanoparticles and some of the larger polymer chains.[10]
-
Centrifugation: Centrifuge the mixture to pellet the nanoparticles. The required g-force and time will depend on the nanoparticle size and density (see Table 2).
-
Redispersion: Discard the supernatant and redisperse the nanoparticle pellet in a minimal amount of a solvent suitable for ligand exchange (e.g., chloroform).
-
Ligand Exchange Reaction: Add the exchange ligand to the nanoparticle dispersion. The concentration and reaction time will vary depending on the specific ligand and nanoparticle system. The reaction can often be carried out at room temperature with stirring for several hours.
-
Precipitation of Ligand-Exchanged Nanoparticles: After the ligand exchange is complete, add a nonpolar solvent (e.g., hexane) to precipitate the now polar-ligand-coated nanoparticles.
-
Washing: Centrifuge to pellet the nanoparticles and discard the supernatant containing the dissolved poly(this compound) and excess ligands. Wash the pellet multiple times with the nonpolar solvent to remove residual impurities.
-
Final Dispersion: After the final wash, dry the nanoparticle pellet under vacuum and redisperse it in a suitable polar solvent.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume and can be effective for removing smaller impurities, though it may be less effective at removing poly(this compound) of a similar size to the nanoparticles.[1][2]
Objective: To separate nanoparticles from smaller molecular impurities and potentially from poly(this compound) if there is a sufficient size difference.
Materials:
-
Crude or partially purified nanoparticle solution
-
SEC column with an appropriate pore size for the nanoparticles
-
A suitable mobile phase in which the nanoparticles are well-dispersed (e.g., toluene or THF for hydrophobic nanoparticles)[11]
-
HPLC or FPLC system with a suitable detector (e.g., UV-Vis or photodiode array)
Procedure:
-
Column Selection: Choose an SEC column with a pore size that allows the nanoparticles to be excluded from the pores and elute in the void volume, while smaller impurities can enter the pores and have a longer retention time.[11]
-
System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a small, concentrated volume of the nanoparticle solution onto the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as they elute from the column. The nanoparticles will typically elute first, followed by smaller impurities.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy or other characterization techniques to identify the fractions containing the purified nanoparticles.
-
Solvent Removal: Combine the purified fractions and remove the solvent under vacuum to obtain the purified nanoparticles.
Data Presentation
Table 1: Conversion of this compound to Poly(this compound) at Various Temperatures
This table provides an overview of the extent of this compound polymerization after 24 hours at different reaction temperatures. This data highlights the importance of considering polymerization as a source of impurities.
| Reaction Temperature (°C) | Conversion to Polymer (%) | Polymer Molecular Weight ( g/mol ) |
| 120 | 0.64 | High |
| 160 | 6.58 | - |
| 240 | 24.01 | Intermediate |
| 320 | 88.51 | Low |
Data adapted from Reference[2]. The molecular weight is inversely related to the reaction temperature.
Table 2: Recommended Centrifugation Speeds for Nanoparticle Purification
The optimal centrifugation parameters are crucial for efficient pelleting of nanoparticles while minimizing aggregation. These are general guidelines and may need to be optimized for specific systems.
| Nanoparticle Size (nm) | Recommended Speed (RPM) | Recommended Speed (RCF/g) |
| 10 - 30 | 14,000 | ~18,000 |
| ~40 | 18,000 | - |
| 50+ | 10,000 | ~10,000 |
| 100 | - | 2,500 |
Data compiled from References[9][12][13][14]. Note: RPM to RCF conversion depends on the centrifuge rotor radius.
Visualizations
Diagram 1: Workflow for Nanoparticle Purification via Ligand Exchange
Caption: Workflow for purifying nanoparticles by ligand exchange.
Diagram 2: Troubleshooting Logic for Nanoparticle Aggregation
Caption: Troubleshooting guide for nanoparticle aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azonano.com [azonano.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. gold nanoparticles properties centrifuge speeds [nanopartz.com]
- 13. researchgate.net [researchgate.net]
- 14. www-g.eng.cam.ac.uk [www-g.eng.cam.ac.uk]
Technical Support Center: Characterization of 1-Nonadecene Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nonadecene. The following sections detail methods for characterizing its purity, including experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound?
A1: The primary methods for determining the purity of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Fourier-Transform Infrared (FTIR) spectroscopy can be used for qualitative assessment of functional group impurities, and Karl Fischer titration is employed to quantify water content.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically offered in purities of ≥98% or ≥99%.[1][2] It is crucial to refer to the certificate of analysis provided by the supplier for lot-specific purity data.
Q3: What are the common impurities in this compound?
A3: Common impurities in this compound can include:
-
Isomers: Other isomers of nonadecene (e.g., with the double bond at different positions).
-
Saturated Hydrocarbons: Nonadecane, the corresponding saturated alkane.
-
Homologues: Shorter and longer chain alkenes and alkanes.
-
Residual Solvents: Solvents used in the synthesis and purification process.
-
Water: Moisture can be present and can be quantified by Karl Fischer titration.[3][4]
Q4: How can I quantify the purity of my this compound sample using ¹H NMR?
A4: You can determine the purity of this compound using ¹H NMR by comparing the integration of the signals from this compound to the integration of a known amount of an internal standard.[5][6] This technique is known as quantitative NMR (qNMR). The purity is calculated using the ratio of the integrals, the number of protons giving rise to the signals, the molar masses, and the weights of the sample and the internal standard.[5][7]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Peak Tailing in the this compound Chromatogram
-
Possible Causes:
-
Active Sites in the Inlet or Column: The analyte may be interacting with active sites in the GC system.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column.
-
Low Injector Temperature: Incomplete vaporization of the sample.
-
-
Solutions:
-
Use a deactivated inlet liner and a high-quality, low-bleed capillary column suitable for hydrocarbon analysis.
-
Trim the first few centimeters of the column's inlet.
-
Increase the injector temperature, ensuring it is appropriate for the high boiling point of this compound but does not exceed the column's maximum operating temperature.
-
Issue 2: Inconsistent Retention Times for this compound
-
Possible Causes:
-
Leaks in the GC System: Leaks in the carrier gas flow path can cause pressure and flow fluctuations.
-
Unstable Oven Temperature: Poor temperature control will affect elution times.
-
Carrier Gas Flow Rate Changes: Inconsistent flow rate of the carrier gas.
-
-
Solutions:
-
Perform a leak check of the entire system, including the septum, fittings, and gas lines.
-
Verify the oven temperature program and ensure the oven is properly calibrated.
-
Use a flow meter to confirm a stable carrier gas flow rate.
-
Quantitative NMR (qNMR) Analysis
Issue: Inaccurate Purity Calculation
-
Possible Causes:
-
Incomplete Relaxation of Nuclei: Insufficient relaxation delay (d1) can lead to inaccurate signal integration.
-
Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction will result in integration errors.
-
Signal Overlap: Peaks from the sample, internal standard, or impurities may overlap.
-
-
Solutions:
-
Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Carefully perform manual phasing and baseline correction to ensure accurate integration.
-
Choose an internal standard with signals in a clear region of the spectrum, away from the analyte signals. Select non-overlapping signals of this compound for integration.
-
Experimental Protocols
Gas Chromatography (GC-FID) for Purity Assessment
-
Objective: To determine the percentage purity of this compound by area normalization.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane or heptane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.[8]
-
-
Quantitative ¹H NMR (qNMR) for Purity Determination
-
Objective: To accurately determine the purity of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) and add it to the same vial. The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest (a delay of 30-60 seconds is generally sufficient for accurate quantification).
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, and carefully perform phase and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the vinylic protons) and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
std = internal standard
-
sample = this compound
-
-
-
Karl Fischer Titration for Water Content
-
Objective: To determine the water content in a this compound sample.
-
Instrumentation: Karl Fischer titrator (volumetric or coulometric).
-
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system for non-polar samples.
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound sample and introduce it into the titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and calculate the water content. The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.[3][9]
-
Result: The water content is typically reported as a percentage or in parts per million (ppm).
-
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Method |
| Purity | ≥98% or ≥99% | GC |
| Water Content | Report value | Karl Fischer Titration |
| Identity | Conforms to structure | ¹H NMR, FTIR |
Table 2: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~4.9 | m | 2H | -CH=CH₂ |
| ~2.0 | q | 2H | -CH₂-CH=CH₂ |
| ~1.3 | br s | 30H | -(CH₂)₁₅- |
| ~0.9 | t | 3H | -CH₃ |
Visualizations
Caption: Troubleshooting workflow for common GC issues.
Caption: Overview of analytical methods for this compound purity.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Analytical NMR [magritek.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
Technical Support Center: 1-Nonadecene Quality and Experimental Reproducibility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot issues related to the quality of 1-Nonadecene and its impact on the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used in research?
A1: this compound is a long-chain alpha-olefin with the chemical formula C19H38.[1][2] In research and development, it is primarily used as a high-boiling point solvent, a capping agent, or a precursor in the synthesis of nanoparticles, quantum dots, and in the formulation of lipid-based drug delivery systems.[3]
Q2: What are the typical purity levels of commercially available this compound?
A2: Commercial grades of this compound are available in various purities, typically ranging from 95% to over 99%.[1][4][5][6][7] It is crucial to select a purity grade that is appropriate for the sensitivity of your application. For applications such as nanoparticle synthesis, higher purity grades (≥99%) are recommended.
Q3: What are the common impurities in this compound that can affect my experiments?
A3: While specific impurity profiles can vary between manufacturers and batches, common impurities in long-chain alkenes like this compound can include:
-
Isomers: Other isomers of nonadecene with the double bond at different positions.
-
Shorter and longer chain alkenes: Residual reactants or byproducts from the synthesis of this compound.
-
Saturated alkanes: Such as nonadecane.
-
Oxidation products: Peroxides, aldehydes, and carboxylic acids can form upon exposure to air, especially at elevated temperatures.
-
Polymerized this compound: At the high temperatures often used in nanoparticle synthesis, this compound can polymerize, forming poly(this compound).[3]
Q4: How can the quality of this compound impact the reproducibility of my experiments?
A4: The quality of this compound can significantly affect experimental reproducibility in several ways:
-
Inconsistent Nanoparticle Nucleation and Growth: Impurities can alter the reaction kinetics, leading to variations in the size, shape, and monodispersity of nanoparticles.[8][9][10]
-
Formation of Unwanted Byproducts: The presence of reactive impurities can lead to side reactions, contaminating the final product.
-
Alteration of Surface Chemistry: Impurities can compete with capping agents, affecting the surface properties and stability of nanoparticles.
-
Failed or Inconsistent Drug Delivery Formulations: The purity of excipients like this compound is critical for the stability, drug loading, and release profile of lipid nanoparticles and other drug delivery systems.
Troubleshooting Guides
Issue 1: Inconsistent Nanoparticle Size and Shape
Symptoms:
-
Wide size distribution (polydispersity) in your nanoparticle batches.
-
Inconsistent nanoparticle morphology (e.g., spherical vs. rod-shaped) between experiments.
-
Difficulty reproducing previously successful synthesis results.
Possible Cause: The most likely cause related to this compound is the presence of impurities that interfere with the nucleation and growth of the nanoparticles. This could be due to batch-to-batch variation in the purity of this compound or the degradation of your stock solution.[8][9][10] A significant and often overlooked issue is the in-situ polymerization of this compound at high reaction temperatures.[3]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify the Purity of this compound | Use a fresh, unopened bottle of high-purity (≥99%) this compound. If possible, analyze the purity of your current stock using Gas Chromatography (GC). |
| 2 | Degas the Solvent | Before use, degas the this compound to remove dissolved oxygen, which can lead to oxidation at high temperatures. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the liquid. |
| 3 | Consider Alternative Solvents | If polymerization is suspected, consider using a saturated, aliphatic solvent with a similar boiling point to avoid this side reaction.[3] |
| 4 | Purify the Final Product | Implement a robust purification procedure to remove any polymerized this compound from your nanoparticle product. This may involve techniques like ligand exchange to alter solubility followed by precipitation.[3] |
Issue 2: Poor Yield or Failed Reactions
Symptoms:
-
Low yield of the desired product.
-
Complete failure of the reaction to produce the intended nanoparticles or drug formulation.
Possible Cause: Impurities in the this compound may be inhibiting the reaction. For example, oxidation products could interfere with the reduction of metal precursors in nanoparticle synthesis.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use an Antioxidant | If oxidation is suspected, consider adding a small amount of a high-boiling point antioxidant to the reaction mixture. |
| 2 | Store this compound Properly | Ensure that this compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.[1] |
| 3 | Perform a Blank Reaction | Run the reaction without the active precursors to see if any visible changes occur in the this compound, which might indicate degradation or polymerization under the reaction conditions. |
Quantitative Data Summary
The following table summarizes the typical specifications for different grades of this compound.
| Parameter | Technical Grade | High Purity / Research Grade |
| Purity (by GC) | 90-97% | ≥98% or ≥99%[1][4] |
| Appearance | Colorless to pale yellow liquid[11] | Colorless liquid |
| Boiling Point | ~329 °C at 760 mmHg[6] | ~329 °C at 760 mmHg[6] |
| Melting Point | ~23 °C[6][7] | ~23 °C[6][7] |
Experimental Protocols
Protocol 1: Quality Control of this compound using Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities.
Methodology:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or heptane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 10 minutes.
-
-
Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 18435-45-5 [thegoodscentscompany.com]
- 7. This compound | 18435-45-5 [chemicalbook.com]
- 8. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CAS 18435-45-5: this compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
1-Nonadecene vs. 1-Octadecene: A Comparative Guide for High-Temperature Nanocrystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical parameter in the high-temperature synthesis of colloidal nanocrystals, profoundly influencing the nucleation, growth, and ultimate properties of the nanomaterials. For years, 1-octadecene (ODE) has been a widely utilized solvent due to its high boiling point and non-coordinating nature. However, emerging research has illuminated a significant drawback: its propensity to polymerize at elevated temperatures, leading to contaminated nanocrystal samples. This guide provides a comprehensive comparison of 1-nonadecene and 1-octadecene for high-temperature nanocrystal synthesis, offering experimental data and protocols to inform solvent selection.
The Critical Issue: 1-Octadecene Polymerization
At the high temperatures (typically 120–320 °C) required for the thermal decomposition of organometallic precursors in nanocrystal synthesis, 1-octadecene can undergo spontaneous polymerization.[1][2] This side reaction forms poly(1-octadecene), a waxy, long-chain hydrocarbon byproduct. The similar size and solubility of this polymer to ligand-capped nanocrystals make its removal by standard purification methods, such as precipitation and redispersion cycles, exceedingly difficult.[1][2] This contamination can significantly interfere with the characterization and subsequent applications of the synthesized nanocrystals.
In contrast, this compound, a saturated alkane, lacks the terminal double bond that makes 1-octadecene susceptible to polymerization. Its chemical inertness at high temperatures makes it a superior alternative, ensuring a cleaner reaction environment and a purer final product. While direct comparative studies on nanocrystal properties are scarce, the fundamental chemical stability of this compound presents a clear advantage.
Physical Properties: this compound vs. 1-Octadecene
A comparison of the physical properties of this compound and 1-octadecene is crucial for adapting existing synthesis protocols.
| Property | This compound | 1-Octadecene |
| Molecular Formula | C₁₉H₄₀ | C₁₈H₃₆ |
| Molecular Weight | 268.53 g/mol | 252.48 g/mol |
| Boiling Point | ~330 °C | ~317 °C |
| Melting Point | ~32 °C | ~18 °C |
| Density | ~0.79 g/cm³ | ~0.79 g/cm³ |
| Key Feature | Saturated (thermally stable) | Unsaturated (prone to polymerization) |
Experimental Protocols
The following are detailed protocols for the synthesis of common nanocrystals using 1-octadecene. These protocols can be adapted for use with this compound by substituting it as the solvent, leveraging its higher thermal stability to prevent polymer contamination.
Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol is a typical hot-injection method for producing CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (or this compound)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Anhydrous toluene
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Under an inert atmosphere (e.g., Argon), heat the mixture to 150°C while stirring until the solution turns clear, indicating the formation of cadmium oleate.
-
Selenium Precursor Preparation: In a glovebox, dissolve selenium powder in trioctylphosphine to create a TOP-Se stock solution.
-
Injection and Growth: Raise the temperature of the cadmium precursor solution to the desired injection temperature (e.g., 240-280°C).
-
Rapidly inject the TOP-Se solution into the hot reaction mixture with vigorous stirring. The color of the solution will change, indicating the nucleation and growth of CdSe nanocrystals.
-
The size of the quantum dots can be controlled by the reaction time and temperature. Aliquots can be taken at various time points to monitor the growth via UV-Vis spectroscopy.
-
Purification: Cool the reaction mixture to room temperature. Precipitate the CdSe quantum dots by adding a non-solvent like anhydrous toluene.
-
Centrifuge the mixture to collect the quantum dot precipitate. Discard the supernatant and re-disperse the quantum dots in a suitable solvent like toluene or hexane. Repeat this washing step multiple times to remove unreacted precursors and excess ligands.
Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles
This protocol describes the thermal decomposition of an iron precursor to form monodisperse iron oxide nanoparticles.[3]
Materials:
-
Iron(III) oleate
-
1-Octadecene (or this compound)
-
Oleic acid (optional, as an additional surfactant)
Procedure:
-
Precursor Solution Preparation: Dissolve iron(III) oleate in 1-octadecene (and any additional oleic acid) in a three-neck flask.
-
Degassing: Heat the mixture under vacuum or a flow of inert gas to remove water and oxygen.
-
Thermal Decomposition: Under an inert atmosphere, heat the solution to a high temperature (e.g., 320°C) at a controlled ramp rate (e.g., 3°C/min).[3]
-
The solution color will change from rusty brown to black, indicating the nucleation and growth of iron oxide nanoparticles.[3] The reaction is typically held at the high temperature for a specific duration to control the final particle size.
-
Purification: After cooling to room temperature, the iron oxide nanoparticles are precipitated by adding a non-solvent such as ethanol.
-
The nanoparticles are collected by centrifugation, and the supernatant is discarded. The washing process is repeated several times to ensure the removal of any unreacted precursors. The purified nanoparticles can then be dispersed in a nonpolar solvent.
Visualizing the Process
To better understand the experimental workflow and the logic behind solvent selection, the following diagrams are provided.
Caption: General workflow for high-temperature colloidal nanocrystal synthesis.
Caption: Logical diagram for solvent selection in nanocrystal synthesis.
Conclusion
While 1-octadecene has been a staple in high-temperature nanocrystal synthesis, the evidence of its polymerization and the resulting product contamination is a significant concern for producing high-purity nanomaterials. This compound, as a saturated and thermally stable analogue, presents a compelling alternative that circumvents this critical issue. Although direct comparative studies detailing the nuanced effects of this compound on nanocrystal properties are still needed, its inherent chemical stability makes it a highly recommended solvent for cleaner and more reliable high-temperature nanocrystal synthesis. Researchers are encouraged to adapt existing protocols by substituting 1-octadecene with this compound to improve the purity and quality of their nanomaterials.
References
comparing the effectiveness of different solvents for nanoparticle synthesis
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in nanoparticle synthesis, profoundly influencing the physicochemical properties and subsequent performance of the resulting nanomaterials. This guide provides a comparative analysis of the effectiveness of different solvents in nanoparticle synthesis, supported by experimental data and detailed protocols.
The selection of an appropriate solvent system is paramount as it dictates the reaction kinetics, nucleation, and growth of nanoparticles, ultimately controlling their size, morphology, stability, and yield. Solvent properties such as polarity, viscosity, and boiling point play a crucial role in the bottom-up synthesis of a wide array of nanoparticles, including those of gold, silver, silica, and zinc oxide.
Comparative Analysis of Solvent Effects on Nanoparticle Properties
The following tables summarize the quantitative data from various studies, illustrating the impact of different solvents on key nanoparticle characteristics.
Gold Nanoparticles (AuNPs)
| Solvent System | Synthesis Method | Reducing Agent | Stabilizing Agent | Average Size (nm) | Polydispersity Index (P.D.I.) | Reference |
| Water | Turkevich | Sodium Citrate | Sodium Citrate | 15 - 25 | < 0.3 | [1] |
| Ethanol/Water Mixtures | Chemical Reduction | L-ascorbic acid | Polyvinylpyrrolidone (PVP) | 22 - 219 | Not Specified | [2][3] |
| Toluene | Brust-Schiffrin | Sodium borohydride | Alkanethiol | 1.5 - 5.2 | Not Specified | [4] |
Key Observations for AuNPs:
-
Aqueous synthesis via the Turkevich method typically yields monodisperse spherical nanoparticles.[1]
-
In ethanol-water mixtures, the size of gold nanoparticles increases as the polarity of the reaction medium decreases.[2][3] A higher polarity index leads to the formation of smaller, more spherical nanoparticles.[2][3]
-
The Brust-Schiffrin method, utilizing an organic solvent like toluene, is effective for producing smaller, thiol-stabilized nanoparticles.[4]
Silver Nanoparticles (AgNPs)
| Solvent System | Synthesis Method | Reducing Agent | Stabilizing Agent | Average Size (nm) | Reference |
| Water | Chemical Reduction | Sodium borohydride | Not Specified | 8 - 24 (Room Temp), 15 - 43 (70°C) | [5] |
| Ethylene Glycol | Polyol Process | Ethylene Glycol | Polyvinylpyrrolidone (PVP) | > 10 | [6] |
| Water, Ethanol, Acetone, NMP | Green Synthesis (Ocimum sanctum extract) | Plant Extract | Plant Extract | Not Specified (Absorbance peaks 400-470 nm) | [7][8] |
Key Observations for AgNPs:
-
The synthesis temperature in aqueous media significantly affects the final particle size.[5]
-
The polyol process, with ethylene glycol acting as both solvent and reducing agent, is a common method for producing silver nanoparticles.[6]
-
Green synthesis approaches using plant extracts can be performed in various solvents, with the formation of nanoparticles confirmed by UV-Vis spectroscopy.[7][8]
Other Nanoparticles
| Nanoparticle Type | Solvent(s) | Key Findings | Reference |
| Silicon (SiNPs) | Varies (e.g., alkanes, ethers) | Nanoparticle diameter can be varied between 3 and 15 nm by changing the reaction solvent. The solvent's primary role is to stabilize by-products, which extends the reaction lifetime.[9] | [9] |
| Wrinkled Mesoporous Silica (WMS) | Isopropanol, Ethylene Glycol | Yielded smaller nanoparticles (around 120-130 nm).[10] | [10] |
| Wrinkled Mesoporous Silica (WMS) | Octanol, Ethanol, Glycerol | Produced larger nanoparticles (above 150 nm).[10] | [10] |
| Zinc Oxide (ZnO) | Ethylene Glycol (EG) | Favorable for obtaining spherical nanoparticles.[11] | [11] |
| Zinc Oxide (ZnO) | Diethylene Glycol (DEG) | Can form nanorods at low hydrolysis ratios.[11] | [11] |
| Iron (FeNPs) | Deionized Water (DI) | Mean particle size of 52.20 ± 14.65 nm.[12] | [12] |
| Iron (FeNPs) | N-methyl-2-pyrrolidone (NMP) | Mean particle size of 51.77 ± 13.82 nm. NMP can also act as a co-reducing agent.[12] | [12] |
Experimental Protocols
Synthesis of Gold Nanoparticles in Ethanol-Water Mixtures
This protocol is based on the chemical reduction method where the polarity of the solvent is tuned to control nanoparticle size.[2][3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
L-ascorbic acid
-
Polyvinylpyrrolidone (PVP)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Prepare a stock solution of HAuCl₄ in deionized water.
-
Prepare a series of reaction media with varying ethanol-to-water volume ratios to achieve different polarity indices.
-
Dissolve an appropriate amount of PVP (stabilizer) in each solvent mixture.
-
Add the HAuCl₄ stock solution to the PVP-containing solvent mixture under vigorous stirring.
-
Introduce a fresh solution of L-ascorbic acid (reducing agent) to the mixture.
-
Continue stirring for a specified period until a color change indicates the formation of gold nanoparticles.
-
Characterize the resulting nanoparticles using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
Polyol Synthesis of Zinc Oxide Nanoparticles
This method demonstrates how the choice of polyol solvent can influence the morphology of ZnO nanoparticles.[11]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol (EG) or Diethylene glycol (DEG)
-
Distilled water
Procedure:
-
Dissolve zinc acetate dihydrate (0.5 M) and sodium hydroxide (1 M) in 50 ml of either EG or DEG.
-
Add a specific amount of distilled water to achieve the desired hydrolysis ratio (h = [H₂O]/[Zn²⁺]).
-
Heat the solution at a constant rate (e.g., 6 °C/min) to the reaction temperature (e.g., 160-180 °C) under continuous mechanical stirring.
-
Maintain the reaction temperature for a set duration (e.g., 4 hours).
-
Allow the solution to cool to room temperature.
-
Collect the resulting nanoparticles by centrifugation, wash them with ethanol and water, and dry them for further characterization.
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the experimental protocols described.
Caption: General workflow for chemical synthesis of nanoparticles.
Caption: Effect of solvent polarity on nanoparticle size and morphology.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. Synthesis of Various Size Gold Nanoparticles by Chemical Reduction Method with Different Solvent Polarity [ouci.dntb.gov.ua]
- 3. Synthesis of Various Size Gold Nanoparticles by Chemical Reduction Method with Different Solvent Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Elucidating impact of solvent and pH in synthesizing silver nanoparticles via green and chemical route | Semantic Scholar [semanticscholar.org]
- 9. Effect of solvent on silicon nanoparticle formation and size: a mechanistic study - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Role of Solvents in Iron Nanoparticle Synthesis: Analyzing Water and 1‑Methyl-2-Pyrrolidone with Green Tea Extract as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different 1-Nonadecene synthesis routes
For Researchers, Scientists, and Drug Development Professionals
1-Nonadecene, a long-chain alpha-olefin, is a valuable chemical intermediate in the synthesis of various specialty chemicals, including surfactants, lubricants, and pharmaceuticals. The efficient and selective synthesis of this compound is, therefore, a topic of significant interest. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering insights into their respective methodologies, yields, and selectivities.
Comparison of Key Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical transformations. This analysis focuses on four primary routes: dehydration of 1-nonadecanol, the Wittig reaction, the Grignard reaction followed by dehydration, and olefin metathesis. A summary of the key performance indicators for these routes is presented in the table below.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Selectivity/Purity | Reaction Conditions |
| Dehydration of 1-Nonadecanol | 1-Nonadecanol | Alumina (Al₂O₃), Alumina-Thoria (Al₂O₃-ThO₂) | High (up to 100% conversion, 92% yield) | High (up to 92% α-olefin) | High temperature (e.g., 300-350 °C), gas or liquid phase |
| Wittig Reaction | Octadecanal, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | Moderate to High | Generally high for the desired alkene | Anhydrous conditions, inert atmosphere |
| Grignard Reaction & Dehydration | 1-Bromooctadecane, Formaldehyde | Magnesium, H₃O⁺ (workup), Acid catalyst (for dehydration) | Moderate to High | Good | Anhydrous conditions for Grignard step, followed by dehydration |
| Olefin Metathesis | e.g., 1-Decene and 1-Undecene | Grubbs or Schrock catalyst | Variable | Can be high with appropriate catalyst and conditions | Inert atmosphere, specific solvents |
Detailed Analysis of Synthesis Routes
Dehydration of 1-Nonadecanol
The catalytic dehydration of long-chain alcohols is a direct and atom-economical method for the production of alpha-olefins. This route is particularly attractive due to the potential for using bio-based feedstocks.
Reaction Pathway:
Caption: Dehydration of 1-Nonadecanol to this compound.
Experimental Data: Studies on the dehydration of long-chain alcohols, such as 1-octadecanol (a close analog to 1-nonadecanol), provide valuable insights. Catalytic dehydration of 1-octadecanol over an alumina (Al₂O₃) catalyst has been reported to achieve 93% conversion with 62% selectivity for 1-octadecene and 89% linearity for the resulting alpha-olefin.[1] Another study utilizing a mixed alumina-thoria (Al₂O₃-ThO₂) catalyst for the dehydration of stearic alcohol (C18) reported 100% conversion with a 92% yield of the corresponding α-olefin.[2]
Experimental Protocol (Adapted from the dehydration of 1-octadecanol): A fixed-bed reactor is loaded with the alumina catalyst. 1-Nonadecanol is vaporized and passed over the catalyst bed at a controlled temperature (e.g., 325-350 °C) under a stream of inert gas (e.g., nitrogen). The reaction products are then cooled and collected. The organic layer is separated, dried, and analyzed by gas chromatography (GC) to determine the conversion, selectivity, and purity of this compound.
Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, this would involve the reaction of octadecanal with a methylidene phosphorane.
Reaction Pathway:
Caption: Wittig synthesis of this compound.
Methodology: The Wittig reagent is prepared in situ by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF). Octadecanal is then added to the resulting ylide solution. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures. Workup involves quenching the reaction, extracting the product, and purifying it by chromatography to remove the triphenylphosphine oxide byproduct. While specific yield and purity data for this compound via this route are not readily available in the searched literature, the Wittig reaction is known for its high reliability and stereoselectivity in forming the double bond at a defined position.
Grignard Reaction followed by Dehydration
This two-step approach involves the formation of 1-nonadecanol via a Grignard reaction, followed by its dehydration to this compound. This route offers flexibility as Grignard reagents are versatile intermediates.
Reaction Pathway:
Caption: Two-step synthesis of this compound via Grignard reaction and dehydration.
Methodology: Octadecylmagnesium bromide is prepared by reacting 1-bromooctadecane with magnesium turnings in an anhydrous ether solvent. This Grignard reagent is then reacted with formaldehyde (generated, for example, from paraformaldehyde). Acidic workup yields 1-nonadecanol. The subsequent dehydration of 1-nonadecanol can be carried out as described in the first synthesis route, using an acid catalyst like alumina at high temperatures. The overall yield of this two-step process would be the product of the yields of each individual step.
Olefin Metathesis
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. In the context of this compound synthesis, a cross-metathesis reaction between two shorter-chain alpha-olefins, such as 1-decene and 1-undecene, could be employed.
Reaction Pathway:
References
Assessing 1-Nonadecene's Role in Nanoparticle Synthesis: A Comparative Guide to Capping Ligands
In the precise science of nanoparticle engineering, the selection of appropriate reagents is paramount to controlling the size, shape, and surface chemistry of the final nanostructures. While often utilized in high-temperature nanoparticle synthesis, 1-Nonadecene is primarily employed as a high-boiling point, non-coordinating solvent rather than a traditional capping agent. Its role is crucial in providing a stable thermal environment for the decomposition of organometallic precursors. This guide provides a comprehensive assessment of this compound's function and presents a comparative analysis of common capping ligands frequently used within such solvent systems, supported by experimental data for researchers, scientists, and drug development professionals.
The Dual Role of Long-Chain Alkenes: Solvent and Influencer
This compound, and its close analogue 1-octadecene (ODE), are favored solvents in the synthesis of a variety of nanoparticles, including quantum dots and metal oxides, due to their high boiling points (around 317°C for ODE)[1]. This property is essential for facilitating the thermal decomposition of precursors at the requisite high temperatures.
However, the terminal double bond in 1-alkenes like this compound and 1-octadecene is not entirely inert under these conditions. At temperatures commonly used for nanoparticle synthesis (typically between 120°C and 320°C), these solvents can undergo polymerization[1][2][3]. This polymerization can lead to the formation of waxy byproducts, such as poly(1-octadecene), which can contaminate the final nanoparticle product[1][2][3]. This contamination can be challenging to remove due to its similar solubility and size to the ligand-capped nanoparticles, potentially impacting subsequent characterization and applications[1][2]. Therefore, while this compound is an effective solvent for achieving the necessary reaction temperatures, its potential for side reactions must be considered. In some syntheses, saturated alkanes are used as an alternative to avoid this polymerization issue[2][3].
Comparative Performance of Common Capping Agents
The actual control over nanoparticle growth, size, and stability is primarily dictated by the capping agents or ligands that are added to the reaction mixture. These molecules dynamically bind to the nanoparticle surface, preventing aggregation and influencing the final morphology. Below is a comparison of commonly used capping agents in syntheses that employ high-boiling point solvents like this compound.
For Quantum Dot Synthesis
| Capping Agent | Nanoparticle System | Typical Size | Key Performance Characteristics |
| Oleic Acid (OA) | CdSe QDs | 2-8 nm | Good control over size and monodispersity. The concentration of oleic acid can influence the growth rate of the nanocrystals. |
| Mercaptoacetic Acid (MAA) | ZnS QDs | ~4 nm | Results in superior crystal lattice and significant quantum yield.[4] |
| Mercaptoethanol (ME) | ZnS QDs | ~5 nm | Exhibits intermediate characteristics in terms of quantum yield and cytotoxicity.[4] |
| Cysteamine (CA) | ZnS QDs | ~6 nm | Shows the lowest quantum yield and a higher tendency for aggregation in some studies.[4] |
For Gold Nanoparticle Synthesis
| Capping Agent | Nanoparticle System | Typical Size | Key Performance Characteristics |
| Oleylamine | AuNPs | ~12 nm | The C=C bond plays a critical role in stabilizing the nanoparticles and controlling their size. Can also act as a reducing agent.[5] |
| Octadecylamine | AuNPs | ~100 nm | Results in significantly larger nanoparticles compared to oleylamine under similar conditions.[1] |
| Polyvinylpyrrolidone (PVP) | Au/Carbon Catalyst | ~2.5-3.5 nm | Leads to larger nanoparticles compared to PVA but can be effective in preventing aggregation.[6] |
| Polyvinyl alcohol (PVA) | Au/Carbon Catalyst | ~1.5-2.5 nm | Leads to the formation of smaller and more active gold nanoparticles for catalytic applications.[6] |
| Dihydrolipoic Acid (DHLA) | AuNPs | 5-10 nm | Provides excellent stability in aqueous solutions and a functional handle for bioconjugation. |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis of high-quality nanoparticles. The following is a representative protocol for the hot-injection synthesis of Cadmium Selenide (CdSe) quantum dots, a common procedure where 1-octadecene (a close analog of this compound) is used as the solvent.
Hot-Injection Synthesis of CdSe Quantum Dots
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Procedure:
-
Preparation of Cadmium Precursor: In a three-neck flask equipped with a condenser and a thermocouple, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture to approximately 250-300°C under an inert atmosphere (e.g., argon or nitrogen) until the CdO completely dissolves and the solution becomes clear.
-
Cool the solution to the desired injection temperature (e.g., 240°C).
-
Preparation of Selenium Precursor: In a separate vial inside a glovebox, dissolve selenium powder in trioctylphosphine.
-
Injection: Swiftly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring. The color of the solution will change rapidly, indicating the nucleation of CdSe nanocrystals.
-
Growth: The growth of the quantum dots is controlled by the reaction time and temperature. Aliquots can be taken at different time intervals to obtain quantum dots of various sizes.
-
Quenching and Purification: To stop the growth, cool the reaction mixture.
-
Add toluene to the cooled solution and then precipitate the quantum dots by adding methanol.
-
Centrifuge the mixture to collect the quantum dot precipitate.
-
Discard the supernatant and re-disperse the quantum dots in a non-polar solvent like toluene. This washing step can be repeated multiple times to remove excess ligands and byproducts.
Visualizations
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for hot-injection synthesis of nanoparticles.
Caption: Roles of components in nanoparticle synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Sustainable Alternatives for 1-Nonadecene in Green Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Boiling Sustainable Solvents
The pursuit of greener and more sustainable practices in chemical synthesis and drug development necessitates a critical evaluation of traditional solvents. 1-Nonadecene, a long-chain alkene, has found utility as a high-boiling, non-coordinating solvent in various applications, including nanoparticle synthesis. However, its petrochemical origin and limited biodegradability raise environmental concerns. This guide provides a comprehensive comparison of promising, sustainable alternatives to this compound, focusing on their performance, environmental impact, and practical application, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates several classes of sustainable solvents as viable replacements for this compound:
-
Bio-derived Solvents: Cyrene™, 2-Methyltetrahydrofuran (2-MeTHF), and γ-Valerolactone (GVL) are produced from renewable feedstocks and offer favorable environmental profiles.
-
Designer Solvents: Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) provide tunable physicochemical properties that can be tailored for specific applications.
-
Supercritical Fluids: Supercritical Carbon Dioxide (scCO₂) stands out as a non-toxic, non-flammable, and readily available solvent with tunable solvating power.
The following sections provide a detailed comparison of the physical and chemical properties of these solvents, their performance in relevant applications, and their environmental credentials.
Data Presentation: A Comparative Overview of Solvent Properties
A crucial aspect of solvent selection is the understanding of its physical and chemical properties. The following table summarizes key parameters for this compound and its sustainable alternatives.
| Property | This compound | Cyrene™ | 2-Methyltetrahydrofuran (2-MeTHF) | γ-Valerolactone (GVL) | Ionic Liquids (ILs) | Deep Eutectic Solvents (DESs) | Supercritical CO₂ (scCO₂) |
| Molecular Formula | C₁₉H₃₈ | C₆H₈O₃ | C₅H₁₀O | C₅H₈O₂ | Varies | Varies | CO₂ |
| Molecular Weight ( g/mol ) | 266.51 | 128.13 | 86.13 | 100.12 | Varies | Varies | 44.01 |
| Boiling Point (°C) | 329 | 227 | 80.2 | 207-208 | Varies (often high) | Varies (often high) | 31.1 (critical temp.) |
| Melting Point (°C) | 23 | -18 | -136 | -31 | Varies | Varies | -56.6 (triple point) |
| Density (g/mL at 25°C) | ~0.792 | 1.25 | ~0.854 | ~1.05 | Varies | Varies | Varies with T & P |
| Water Solubility | Insoluble | Miscible | Limited | Miscible | Varies | Varies | Low |
| Source | Petrochemical | Renewable (Cellulose) | Renewable (Corncobs, Bagasse) | Renewable (Biomass) | Synthetic | Natural/Synthetic Components | By-product of industrial processes |
| Key Green Attributes | - | Bio-derived, Biodegradable, Low Toxicity | Bio-derived, Lower Environmental Impact | Bio-derived, Biodegradable, Low Toxicity | Low Volatility, Recyclable | Often Biodegradable, Low Toxicity, Easy Preparation | Non-toxic, Non-flammable, Abundant, Recyclable |
Experimental Performance and Protocols
Direct comparative studies of these green solvents against this compound for identical applications are emerging. This section presents available data and protocols for key applications where high-boiling solvents are typically employed.
Application: Nanoparticle Synthesis
High-boiling point solvents are often crucial for the synthesis of high-quality nanoparticles by providing a stable medium for crystal growth at elevated temperatures.
1. Cyrene™ in Metal Nanoparticle Synthesis
Cyrene™ has been successfully used as both a solvent and a reducing agent in the synthesis of various metal nanoparticles.
Experimental Protocol: Synthesis of Silver Nanoparticles using Cyrene™ [1][2][3][4][5]
-
Materials: Silver nitrate (AgNO₃), Polyvinylpyrrolidone (PVP), Cyrene™.
-
Procedure:
-
In a round-bottom flask, combine AgNO₃ (1.0 mmol) and PVP (1.5 mmol, based on the repeating unit).
-
Add 5.0 mL of Cyrene™ to the flask.
-
Heat the mixture to 125 °C with constant stirring (700 rpm).
-
Maintain the temperature for 1 hour.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The nanoparticles are then washed by precipitation with acetone, followed by centrifugation (10,000 rpm for 3 minutes) and resuspension in ethanol.
-
Performance Data: This method has been shown to produce crystalline silver nanoparticles. The dual role of Cyrene™ as a solvent and reducing agent simplifies the synthetic procedure.[5]
2. Ionic Liquids in Nanoparticle Synthesis
Ionic liquids offer a unique environment for nanoparticle synthesis, acting as solvents, templates, and stabilizers. Their negligible vapor pressure makes them suitable for high-temperature synthesis without solvent loss.
Conceptual Workflow:
Caption: Workflow for nanoparticle synthesis in an ionic liquid.
3. Supercritical CO₂ for Nanoparticle Precipitation
Supercritical CO₂ can be used as an anti-solvent to precipitate nanoparticles from an organic solution, offering excellent control over particle size and morphology.[6][7][8][9][10]
Experimental Protocol: Supercritical Antisolvent (SAS) Precipitation [6][7]
-
Apparatus: A high-pressure view cell equipped with a nozzle for introducing the solution.
-
Procedure:
-
Dissolve the active pharmaceutical ingredient (API) or other material in a suitable organic solvent.
-
Pressurize the precipitation vessel with scCO₂ to the desired operating pressure.
-
Pump the solution through the nozzle into the vessel at a constant flow rate.
-
The scCO₂ rapidly extracts the organic solvent from the droplets, causing the solute to become supersaturated and precipitate as fine particles.
-
Continuously flow scCO₂ through the vessel to wash the precipitated particles and remove the residual solvent.
-
Depressurize the vessel to recover the dry, solvent-free nanoparticles.
-
Performance Data: The SAS process can produce nanoparticles with narrow size distributions and is particularly advantageous for heat-sensitive compounds due to the mild operating temperatures.[6]
Application: High-Temperature Organic Reactions
The high boiling points of this compound and several of the proposed alternatives make them suitable for reactions requiring elevated temperatures.
1. 2-Methyltetrahydrofuran (2-MeTHF) in Organometallic Chemistry
2-MeTHF is a bio-derived ether that serves as a greener alternative to tetrahydrofuran (THF) and can be used at higher temperatures due to its higher boiling point (80.2 °C compared to 66 °C for THF).[11] It has shown excellent performance in Grignard reactions and metal-catalyzed cross-coupling reactions.[12][13][14]
Experimental Example: Grignard Reaction in 2-MeTHF [13]
-
Reaction: The formation of a Grignard reagent from an aryl halide and magnesium turnings.
-
Solvent Comparison: In a comparative study, the half-life of n-butyllithium is significantly longer in 2-MeTHF (70 minutes at 35°C) than in THF (10 minutes at 35°C), demonstrating the enhanced stability of organometallic reagents in 2-MeTHF, which allows for reactions at higher temperatures.[13]
2. γ-Valerolactone (GVL) in Metal-Catalyzed Reactions
GVL, another bio-derived solvent, has been investigated as a medium for various metal-catalyzed reactions.[15][16][17][18][19] Its polar nature and high boiling point make it a suitable replacement for traditional polar aprotic solvents like DMF and NMP.
Environmental Impact and Sustainability
A critical component of selecting a green solvent is its environmental footprint, including its toxicity, biodegradability, and life cycle assessment.
Toxicity and Biodegradability Comparison
| Solvent | Toxicity Profile | Biodegradability |
| This compound | Data not readily available, expected to have low acute toxicity but may persist in the environment. | Expected to be slowly biodegradable. |
| Cyrene™ | Low toxicity, not classified as hazardous under GHS.[20] | Readily biodegradable.[21][22] |
| 2-MeTHF | Considered a safer alternative to THF. | Information on ready biodegradability is available. |
| γ-Valerolactone (GVL) | Low toxicity. | Readily biodegradable. |
| Ionic Liquids (ILs) | Varies greatly with cation and anion structure; some can be toxic to aquatic life.[23][24][25][26][27] | Varies; some are readily biodegradable, while others are persistent. |
| Deep Eutectic Solvents (DESs) | Generally considered to have low toxicity, especially those derived from natural components.[28][29][30][31][32] | Many are readily biodegradable.[28][29][30][31] |
| Supercritical CO₂ | Non-toxic.[33][34][35][36] | Not applicable (natural component of the atmosphere). |
Life Cycle Assessment (LCA)
-
2-Methyltetrahydrofuran (2-MeTHF): LCA studies have shown that 2-MeTHF produced from renewable resources has a significantly lower cradle-to-gate life cycle emission profile compared to its petrochemical counterpart, THF.[37][38][39][40][41]
-
Cyrene™: The production process from cellulose is reported to be nearly energy-neutral and releases water as the primary byproduct.[20]
-
Supercritical CO₂: The CO₂ used in supercritical fluid applications is often captured from industrial processes, making its use part of a carbon capture and utilization strategy, thus having a minimal additional impact on greenhouse gas levels.[33][34][36]
Logical Framework for Sustainable Solvent Selection
The choice of a sustainable solvent is a multi-faceted decision process. The following diagram illustrates the key considerations in selecting a green alternative to a conventional solvent like this compound.
Caption: A logical workflow for selecting a sustainable solvent.
Conclusion
The transition away from petrochemical-derived solvents like this compound is a critical step towards a more sustainable chemical industry. This guide has highlighted several promising alternatives, each with its unique set of properties and advantages.
-
Cyrene™, 2-MeTHF, and GVL are excellent bio-derived options that offer a significant reduction in environmental impact without compromising performance in many cases.
-
Ionic Liquids and Deep Eutectic Solvents provide a high degree of tunability, allowing for the design of solvents with specific properties for challenging applications.
-
Supercritical CO₂ presents a highly attractive option due to its non-toxic nature, abundance, and the ease of its removal from products.
The selection of the most appropriate alternative will depend on the specific requirements of the application, including the desired reaction conditions, the nature of the reactants and products, and economic considerations. It is recommended that researchers and process chemists consider these sustainable alternatives in their work to contribute to a greener and safer chemical enterprise. Further research into direct comparative studies will continue to illuminate the most effective and sustainable solvent choices for the future.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Cyrene as solvent for metal nanoparticle synthesis | Sciety [sciety.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ampicillin Nanoparticles Production via Supercritical CO2 Gas Antisolvent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. infinityturbine.com [infinityturbine.com]
- 11. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 12. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pure.york.ac.uk [pure.york.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Can Cyrene offer a greener alternative to harmful solvents? [merckgroup.com]
- 21. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 22. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Ionic Liquids—A Review of Their Toxicity to Living Organisms [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Evaluation of toxicity and biodegradability for cholinium-based deep eutectic solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Evaluation of biodegradability, toxicity and ecotoxicity of organic acid-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Recent progress on deep eutectic solvents in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. On the fate of deep eutectic solvents after their use as reaction media: the CO 2 production during downstream and ultimate disposal - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00021H [pubs.rsc.org]
- 32. Controversy on the toxic nature of deep eutectic solvents and their potential contribution to environmental pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 33. carbon-critical.com [carbon-critical.com]
- 34. nisargabiotech.com [nisargabiotech.com]
- 35. Supercritical CO2: The Green Solution That Created a Deadly Hazard - EHSLeaders [ehsleaders.org]
- 36. phasex4scf.com [phasex4scf.com]
- 37. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. pubs.acs.org [pubs.acs.org]
- 40. researchgate.net [researchgate.net]
- 41. tandfonline.com [tandfonline.com]
A Comparative Guide to Characterization Techniques for Nanoparticles Synthesized in 1-Nonadecene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nanoparticles in high-boiling point solvents like 1-Nonadecene is a prevalent method for producing a wide range of nanomaterials with controlled sizes and properties. The characterization of these nanoparticles is a critical step to ensure their quality, reproducibility, and suitability for various applications, including drug delivery and bio-imaging. This guide provides a comparative overview of key characterization techniques, supported by experimental data, to assist researchers in selecting the most appropriate methods for their specific needs.
Workflow for Nanoparticle Characterization
The general workflow for characterizing nanoparticles synthesized in this compound involves a multi-technique approach to obtain a comprehensive understanding of their physical and chemical properties.
Figure 1: General workflow for the characterization of nanoparticles.
Comparison of Key Characterization Techniques
The selection of characterization techniques depends on the specific properties of the nanoparticles being investigated. The following table provides a comparative summary of common techniques used for nanoparticles synthesized in this compound, which are often capped with organic ligands like oleic acid.
| Technique | Information Provided | Sample Preparation | Typical Quantitative Data & Performance | Advantages | Limitations |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, shape, morphology, and crystallinity. | Diluted dispersion of nanoparticles is drop-casted onto a TEM grid and dried. | Size: 10 ± 2 nm (number-weighted) Resolution: Sub-nanometer Throughput: Low | Provides direct visualization of individual particles; high resolution. | Requires high vacuum, which may alter the sample; provides information on a small, localized sample area. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution, and polydispersity index (PDI). | Diluted dispersion of nanoparticles in a suitable solvent. | Hydrodynamic Diameter: 15 ± 5 nm (intensity-weighted) PDI: < 0.2 for monodisperse samples | Fast and non-invasive; provides information on the bulk sample in solution. | Sensitive to dust and aggregates, which can skew results; assumes spherical particles for size calculation.[1] |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, and average crystallite size. | Dried powder of purified nanoparticles. | Crystallite Size: 8-12 nm (calculated using the Scherrer equation) | Provides information about the bulk crystalline properties of the material.[2] | Peak broadening can be influenced by instrument effects and lattice strain, not just crystallite size.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups from capping agents (e.g., oleic acid) and their binding to the nanoparticle surface. | Dried powder mixed with KBr to form a pellet, or as a thin film. | Characteristic Peaks: C-H stretches (~2850-2920 cm⁻¹), C=O stretch (~1710 cm⁻¹ for free acid, shifted for bound carboxylate).[4] | Provides information on the surface chemistry and successful ligand capping. | Can be difficult to quantify the amount of surface-bound ligands; interpretation can be complex. |
| UV-Visible Spectroscopy (UV-Vis) | Optical properties (absorption and scattering), and estimation of nanoparticle concentration. | Diluted dispersion of nanoparticles in a transparent solvent. | Absorbance Maximum (λmax): Varies with nanoparticle size and material Concentration: Can be estimated using Beer-Lambert law with a known extinction coefficient.[5][6] | Simple, fast, and non-destructive; useful for monitoring synthesis and stability. | Indirect method for size and concentration; scattering can interfere with absorbance measurements. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of elements on the nanoparticle surface (top ~10 nm). | Dried powder or a concentrated dispersion drop-casted on a suitable substrate. | Elemental Composition: e.g., Fe 2p, O 1s for iron oxides; C 1s for capping agents. Chemical State: Binding energy shifts indicating oxidation states.[4] | Highly surface-sensitive; provides quantitative elemental and chemical state information. | Requires ultra-high vacuum; can be destructive to some organic ligands. |
| Thermogravimetric Analysis (TGA) | Quantification of organic capping agent content and thermal stability of the nanoparticles. | Dried powder of nanoparticles placed in a TGA pan. | Weight Loss: e.g., ~15-25% weight loss corresponding to the decomposition of oleic acid capping layer. | Provides quantitative information on the organic content and thermal decomposition profile. | Does not provide information on the chemical nature of the decomposing species without coupling to other techniques (e.g., mass spectrometry). |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable characterization data.
Transmission Electron Microscopy (TEM)
-
Objective: To visualize the size, shape, and morphology of the nanoparticles.
-
Methodology:
-
Sample Preparation: Dilute the nanoparticle solution (synthesized in this compound) in a volatile, non-polar solvent such as hexane or toluene. The concentration should be adjusted to achieve a monolayer of well-separated particles on the TEM grid.
-
Grid Preparation: Place a drop of the diluted nanoparticle solution onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely in a dust-free environment.
-
Imaging: Load the dried TEM grid into the TEM. Operate the microscope at an appropriate accelerating voltage (e.g., 100-200 kV). Acquire images at various magnifications to observe both the overall sample dispersion and the detailed morphology of individual nanoparticles. For crystalline nanoparticles, High-Resolution TEM (HRTEM) can be employed to visualize the crystal lattice.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the dimensions of a statistically significant number of particles (typically >100) to determine the average size and size distribution.
-
Dynamic Light Scattering (DLS)
-
Objective: To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Methodology:
-
Sample Preparation: Dilute the nanoparticle solution with a suitable solvent (e.g., hexane or toluene) to a concentration that gives a stable and appropriate scattering intensity (typically a count rate between 100 and 1000 kcps). The solvent should be filtered to remove any dust particles.
-
Measurement: Transfer the diluted sample into a clean cuvette. Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature. Perform the measurement, which typically involves multiple runs that are averaged.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to calculate the hydrodynamic diameter and the polydispersity index (PDI). The results are often presented as an intensity-weighted, volume-weighted, or number-weighted size distribution. It is important to note that the intensity-weighted distribution is the primary result and is biased towards larger particles.[1]
-
X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and average crystallite size of the nanoparticles.
-
Methodology:
-
Sample Preparation: Purify the nanoparticles by precipitation with a non-solvent (e.g., ethanol or acetone) followed by centrifugation to remove the this compound and excess ligands. Dry the purified nanoparticles to obtain a fine powder.
-
Measurement: Mount the nanoparticle powder on a low-background sample holder. Place the holder in the XRD instrument and perform a scan over a relevant 2θ range using a specific X-ray source (e.g., Cu Kα radiation).
-
Data Analysis: Compare the obtained diffraction pattern with standard patterns from a database (e.g., JCPDS) to identify the crystal phase. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = Kλ / (β cosθ) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups of the capping agents and confirm their attachment to the nanoparticle surface.
-
Methodology:
-
Sample Preparation: Prepare a pellet by mixing a small amount of the dried nanoparticle powder with potassium bromide (KBr) and pressing it under high pressure. Alternatively, a thin film can be prepared by drop-casting a concentrated nanoparticle solution onto an IR-transparent substrate (e.g., CaF₂ or ZnSe).
-
Measurement: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the positions and shapes of the absorption bands to identify characteristic functional groups. For oleic acid-capped nanoparticles, look for the C-H stretching vibrations of the alkyl chain and the characteristic peaks of the carboxylate group to confirm binding to the nanoparticle surface.[4]
-
UV-Visible Spectroscopy (UV-Vis)
-
Objective: To determine the optical properties and estimate the concentration of the nanoparticles.
-
Methodology:
-
Sample Preparation: Dilute the nanoparticle dispersion in a solvent that is transparent in the wavelength range of interest (e.g., hexane or toluene).
-
Measurement: Record the absorbance spectrum of the diluted sample using a UV-Vis spectrophotometer over a relevant wavelength range. Use the pure solvent as a blank reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax), which can be correlated with nanoparticle size for some materials. The concentration can be estimated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (if known), b is the path length of the cuvette, and c is the concentration.[5][6]
-
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the surface elemental composition and chemical states of the nanoparticles.
-
Methodology:
-
Sample Preparation: Deposit a concentrated solution of the purified nanoparticles onto a clean, conductive substrate (e.g., silicon wafer or indium tin oxide-coated glass) and allow the solvent to evaporate.
-
Measurement: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument. Irradiate the sample with X-rays and measure the kinetic energy of the emitted photoelectrons.
-
Data Analysis: Analyze the survey spectrum to identify the elements present on the surface. Acquire high-resolution spectra for individual elements to determine their chemical states from the binding energies of the core-level peaks.[4]
-
Thermogravimetric Analysis (TGA)
-
Objective: To quantify the amount of organic capping agent on the nanoparticles and to assess their thermal stability.
-
Methodology:
-
Sample Preparation: Place a small, known amount of the dried nanoparticle powder into a TGA crucible.
-
Measurement: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: Analyze the resulting TGA curve (weight percent versus temperature). The weight loss at specific temperature ranges corresponds to the decomposition of the organic capping agents. The percentage of weight loss can be used to calculate the amount of ligand per nanoparticle.
-
References
- 1. Recent advances in upconversion nanoparticles for biomolecule detection: a review - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 3. ijirset.com [ijirset.com]
- 4. Effect of oleic acid ligand on photophysical, photoconductive and magnetic properties of monodisperse SnO2 quantum dots - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mendelnet.cz [mendelnet.cz]
- 6. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antimicrobial and Antifungal Activity of 1-Nonadecene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nonadecene, a long-chain unsaturated hydrocarbon, has emerged as a compound of interest in the search for novel antimicrobial and antifungal agents. Identified as a constituent in various biologically active plant and microbial extracts, its potential contribution to growth inhibition of pathogenic microorganisms warrants a closer examination. This guide provides a comparative analysis of the antimicrobial and antifungal properties of this compound, supported by available experimental data. Due to a lack of extensive research on the pure compound, this guide primarily draws inferences from studies on extracts where this compound is a significant component.
Antimicrobial and Antifungal Spectrum of this compound
Current research indicates that this compound possesses a broad spectrum of activity against both bacteria and fungi. Its presence in extracts has been correlated with inhibitory effects against a range of common pathogens.
Antifungal Activity
Notably, this compound has demonstrated promising activity against the opportunistic fungal pathogen Candida albicans. Studies on extracts from Streptomyces sp. have highlighted the strong antifungal potential of this compound against this yeast.[1]
Antibacterial Activity
The antibacterial effects of this compound have been observed against both Gram-positive and Gram-negative bacteria. An ethyl acetate extract of Sarocladium kiliense, which contains 5.16% this compound, exhibited significant inhibitory activity against the following bacteria:
-
Staphylococcus aureus (Gram-positive)
-
Bacillus subtilis (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Klebsiella oxytoca (Gram-negative)
Comparative Performance Data
Direct comparative data for pure this compound against standard antimicrobial agents is limited in publicly available literature. However, the performance of extracts containing this compound can provide valuable insights into its potential efficacy.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the Sarocladium kiliense extract, which includes this compound as a key constituent. It is important to note that these values represent the activity of the entire extract and not solely of this compound.
| Microorganism | Type | MIC of S. kiliense Extract (µg/mL) |
| Bacillus subtilis | Gram-positive Bacteria | 62.5 |
| Klebsiella oxytoca | Gram-negative Bacteria | 62.5 |
| Candida albicans | Fungus (Yeast) | 125 |
| Staphylococcus aureus | Gram-positive Bacteria | 250 |
| Escherichia coli | Gram-negative Bacteria | 250 |
Experimental Protocols
The evaluation of antimicrobial and antifungal activity typically involves standardized methods to determine the susceptibility of microorganisms to a test compound. The following are detailed methodologies that can be adapted for assessing the activity of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Pure this compound
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Proposed Mechanism of Action
The precise signaling pathways and molecular targets of this compound are not yet fully elucidated. However, based on the known mechanisms of other long-chain hydrocarbons and lipids, a primary mode of action is likely the disruption of the microbial cell membrane.
Caption: Proposed mechanism of this compound's antimicrobial activity.
This proposed pathway suggests that the lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability and the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Furthermore, the altered membrane environment can interfere with the function of embedded membrane proteins that are crucial for nutrient transport and energy production. The culmination of these disruptive events ultimately leads to microbial cell death.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising natural compound with both antimicrobial and antifungal properties. Its presence in active extracts warrants further investigation to isolate and quantify the specific activity of the pure compound. Future research should focus on:
-
Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of pure this compound against a wide range of clinically relevant bacteria and fungi.
-
Conducting comparative studies of this compound against standard-of-care antibiotics and antifungals to establish its relative potency.
-
Elucidating the precise molecular mechanisms of action to identify its cellular targets and potential for resistance development.
-
Investigating the synergistic potential of this compound in combination with existing antimicrobial agents.
A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this compound in the development of new and effective treatments for infectious diseases.
References
Safety Operating Guide
Proper Disposal Procedures for 1-Nonadecene: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Nonadecene, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personnel safety and compliance with regulatory standards.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to understand its potential hazards. While it is not classified as a hazardous substance by the 2012 OSHA Hazard Communication Standard, it presents specific risks that must be managed.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in accordance with good industrial hygiene and safety practices.[1] The following PPE is recommended:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn.[1]
-
-
Primary Hazards:
-
Environmental: May cause long-lasting harmful effects to aquatic life.[1] This is a primary consideration for its disposal.
-
Human Health: While acute toxicity data is largely unavailable, some sources indicate a potential aspiration hazard, suggesting it may be fatal if swallowed and enters airways.[1][2] It may also cause irritation.[2]
-
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 18435-45-5 | [3][4] |
| Molecular Formula | C₁₉H₃₈ | [3][5][6] |
| Molecular Weight | 266.51 g/mol | [2][5][6] |
| Physical State | Colorless liquid | [2] |
| Melting Point | 23 °C | [5] |
| Density | 0.79 g/mL at 25 °C | [5] |
| Storage Temperature | Refrigerated or Room Temperature | [1][3] |
| GHS Hazard Statement | H304: May be fatal if swallowed and enters airways | [2] |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in a manner that mitigates risks to personnel and the environment. The following workflow outlines the required procedures.
Step 1: Waste Characterization
The generator of the waste is responsible for determining if it is hazardous.[7]
-
Pure this compound: Due to its potential for long-lasting aquatic harm, pure, unused, or waste this compound should be treated as a chemical waste product and not disposed of in the regular trash or sanitary sewer.[1]
-
Contaminated this compound: If this compound is mixed with other solvents or reagents, the entire mixture must be characterized. This mixture may be classified as hazardous waste under federal (RCRA) or state regulations, depending on the other components.[8][9]
Step 2: Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Container: Collect waste this compound in a dedicated, leak-proof container that is chemically compatible. Ensure the container is in good condition.[10]
-
Labeling: Label the waste container clearly with "Waste this compound" and any other components in the mixture. The date of accumulation should also be noted.
Step 3: Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1]
-
Secondary Containment: Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor. These entities are equipped to manage transportation and disposal in accordance with all federal, state, and local regulations.[7][10]
-
Prohibited Actions:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 18435-45-5 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 18435-45-5 [chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Nonadecene
For laboratory professionals engaged in innovative research and development, ensuring a safe and efficient work environment is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Nonadecene, empowering you to focus on your critical work with confidence.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is recommended to minimize exposure and ensure your well-being.[1]
Essential Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects against potential splashes and aerosols.[1] |
| Skin Protection | Wear protective gloves and protective clothing. | Prevents direct skin contact with the chemical.[1] |
| Respiratory Protection | NIOSH/MSHA approved respiratory protection should be worn if exposure limits are exceeded or irritation is experienced. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations. | Ensures respiratory safety in case of inadequate ventilation or aerosol generation.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured workflow is essential for minimizing risks and ensuring the integrity of your experiments. Follow these steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when heating or agitating the substance.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
2. Handling and Use:
-
Donning PPE: Put on all required PPE as outlined in the table above before opening the container.
-
Dispensing:
-
Open the container slowly on a stable surface.
-
Use a clean, compatible pipette or syringe to transfer the desired amount of this compound.
-
Avoid splashing or generating aerosols.
-
-
During the Experiment:
3. Storage:
-
Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some sources recommend refrigerated storage or storage at 4°C under nitrogen.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water.[1]
-
Skin Contact: Wash the affected area with soap and water.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
-
Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.[1]
-
In all cases of exposure, seek medical attention if symptoms persist. [1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical step in the laboratory workflow.
Waste Disposal:
-
Regulations: Disposal of this compound must be in accordance with all applicable regional, national, and local laws and regulations.[1]
-
Waste Characterization: It is the responsibility of the waste generator to properly classify the waste.
-
Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a properly labeled, sealed container.
Container Disposal:
-
Do not reuse empty containers.[1]
-
Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Dispose of the rinsed container in accordance with local regulations.
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
This guide provides a foundational framework for the safe handling of this compound. Always prioritize safety and consult your institution's specific safety protocols and a qualified professional for any questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
